(4-Chloro-3,5-dimethylphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAZHAUVPSQIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612684 | |
| Record name | (4-Chloro-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056475-86-5 | |
| Record name | (4-Chloro-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-3,5-dimethylphenyl)boronic acid, with the CAS number 1056475-86-5, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structural features, namely the presence of a boronic acid functional group and a substituted phenyl ring, make it a valuable building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 1056475-86-5 |
| Molecular Formula | C₈H₁₀BClO₂ |
| Molecular Weight | 184.43 g/mol |
| Physical Form | Solid |
| Predicted Boiling Point | 338.3 ± 52.0 °C |
| Purity | ≥98% |
| Storage Temperature | 2-8°C |
(Note: The boiling point is a predicted value.)
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a Grignard reaction followed by borylation. A plausible experimental protocol is detailed below, adapted from general procedures for the synthesis of arylboronic acids.[3]
Step 1: Preparation of the Grignard Reagent
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus and flame-dry it under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-chloro-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the 1-chloro-3,5-dimethylbenzene solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by a color change and gentle refluxing), add the remaining 1-chloro-3,5-dimethylbenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Work-up
-
Cool the Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.1 equivalents) in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench it by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds.[4] A general protocol for the coupling of an aryl chloride is provided below.[5][6]
-
In a reaction vessel, combine the aryl chloride (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand (e.g., a phosphine ligand like SPhos or XPhos, 1-4 mol%).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (ranging from a few hours to overnight), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Application in Drug Development: A Building Block for BTK Inhibitors
Arylboronic acids are crucial scaffolds in the design and synthesis of therapeutic agents. This compound, in particular, serves as a valuable building block for the development of inhibitors targeting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as in autoimmune diseases.
The development of covalent inhibitors that target a cysteine residue (Cys481) in the active site of BTK has revolutionized the treatment of these conditions. The (4-chloro-3,5-dimethylphenyl) moiety can be incorporated into the structure of these inhibitors to optimize their binding affinity, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK Signaling Pathway and Inhibition.
The workflow for the synthesis of a potential BTK inhibitor utilizing this compound is depicted below.
Caption: Synthesis workflow for a BTK inhibitor.
References
- 1. 1056475-86-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
(4-Chloro-3,5-dimethylphenyl)boronic acid molecular weight
An In-Depth Technical Guide to (4-Chloro-3,5-dimethylphenyl)boronic acid
This technical guide provides a comprehensive overview of this compound, a key organoboron compound utilized in organic synthesis and drug discovery. The document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and diagrams of relevant chemical processes are included to support researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an organoboron compound featuring a boronic acid functional group attached to a chlorinated and dimethylated phenyl ring.[1] Its chemical structure makes it a valuable building block in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 184.43 g/mol [2] |
| Molecular Formula | C₈H₁₀BClO₂[2][3] |
| CAS Number | 1056475-86-5[3] |
| Appearance | White solid crystal[1] |
| Purity | ≥98%[4] |
| Storage Temperature | 2-8°C[3] |
| SMILES | CC1=CC(=CC(C)=C1Cl)B(O)O[3] |
| InChI Key | BDAZHAUVPSQIKL-UHFFFAOYSA-N[2] |
Note: Data compiled from multiple chemical supplier and database sources.[1][2][3]
Synthesis and Manufacturing
The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. An alternative common method is the palladium-catalyzed borylation of an aryl halide.
Below is a generalized workflow for the synthesis via a Grignard reaction.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and conjugated systems.[1][5][6]
These structures are foundational in:
-
Medicinal Chemistry: The compound serves as a crucial building block for creating novel drug candidates. The boronic acid moiety itself can act as a pharmacophore, interacting with biological targets, while the substituted phenyl ring allows for the exploration of structure-activity relationships.[1][7]
-
Material Science: It is used in the synthesis of polymers and advanced materials where specific electronic and physical properties are required.[8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a generalized experimental protocol for a typical Suzuki-Miyaura reaction using this compound.
Materials:
-
This compound
-
Aryl halide or triflate (e.g., Aryl-Br)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[5]
-
Solvent system (e.g., Dioxane/Water, Toluene, THF)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: Add the degassed solvent system via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (commonly 60-100°C) and stir vigorously for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Relevance in Drug Discovery: Boronic Acids as Enzyme Inhibitors
Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry, most notably for their ability to act as enzyme inhibitors.[7] The boron atom can form a stable, reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of an enzyme.[11]
A prime example is the mechanism of proteasome inhibitors like Bortezomib, a dipeptide boronic acid used to treat multiple myeloma.[7][11] The boronic acid moiety forms a complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting the protein degradation pathway and inducing apoptosis in cancer cells.[11] While this compound is primarily a synthetic intermediate, its boronic acid functional group represents a key pharmacophore that can be incorporated into more complex molecules designed for similar therapeutic purposes.
Caption: General mechanism of proteasome inhibition by a boronic acid-based drug.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is classified as harmful if swallowed (H302). It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 2. This compound | C8H10BClO2 | CID 21352340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1056475-86-5|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
(4-Chloro-3,5-dimethylphenyl)boronic acid: A Technical Guide for Researchers and Drug Development Professionals
(4-Chloro-3,5-dimethylphenyl)boronic acid is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BClO₂ | |
| Molecular Weight | 184.43 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 1056475-86-5 | |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥98% | [1] |
Spectroscopic Data
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected.
-
Methyl Protons: A singlet integrating to six protons, representing the two methyl groups.
-
Hydroxyl Protons: A broad singlet for the two hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Signals corresponding to the aromatic carbons, with distinct shifts for the carbon bearing the boron group, the chlorine-substituted carbon, the methyl-substituted carbons, and the unsubstituted aromatic carbons.
-
A signal for the methyl carbons.
Expected IR Spectral Data:
-
A broad O-H stretching band characteristic of the boronic acid hydroxyl groups.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C stretching vibrations within the aromatic ring.
-
A B-O stretching vibration.
Synthesis
The synthesis of this compound can be achieved through the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible experimental protocol, adapted from established methods for analogous arylboronic acids, is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-4-chloro-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-4-chloro-3,5-dimethylbenzene in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent via the dropping funnel, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous HCl.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of water and an organic solvent, or by column chromatography on silica gel.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Development
Arylboronic acids are a crucial class of compounds in drug discovery and development. Their ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of biaryl structures, which are common motifs in many pharmaceutical agents.
The presence of a chloro and two methyl substituents on the phenyl ring of this compound provides specific steric and electronic properties that can be exploited in the design of novel therapeutic agents. These substituents can influence the binding affinity and selectivity of a drug candidate for its biological target.
Boronic acids themselves have been investigated as inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases.[2][3] The boron atom can form a reversible covalent bond with the catalytic residues in the active site of these enzymes, leading to their inhibition.
Caption: Generalized mechanism of enzyme inhibition by a boronic acid.
Safety Information
This compound is an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
References
- 1. rsc.org [rsc.org]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-chloro-3,5-dimethylphenyl)boronic acid, a valuable building block in modern organic chemistry. Arylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds in the development of pharmaceuticals and advanced materials. This document details established synthetic routes, provides representative experimental protocols, and presents key data in a structured format to aid researchers in the successful preparation and application of this versatile compound.
Core Synthetic Strategies
The synthesis of this compound can be reliably achieved through several well-established methods. The most common and accessible approaches involve the formation of an organometallic intermediate from a suitable aryl halide, which is subsequently trapped with an electrophilic boron source. The two primary methods detailed here are the Grignard reaction and the organolithium route. An alternative, milder approach, the Miyaura borylation, is also discussed.
The logical and commercially available starting material for these syntheses is 1-bromo-4-chloro-3,5-dimethylbenzene .
Synthesis via Grignard Reagent
This classic method involves the formation of a Grignard reagent, an organomagnesium halide, which then acts as a nucleophile to attack a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid. This method is robust and widely applicable.
Caption: Grignard reaction pathway for this compound synthesis.
Synthesis via Organolithium Reagent
This route involves a halogen-lithium exchange at low temperatures to form a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, followed by acidic workup. This method is often preferred for its cleaner and faster reaction profile, though it requires stringent anhydrous conditions and low temperatures.
Caption: Organolithium route for this compound synthesis.
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized as necessary.
Protocol 1: Grignard Reagent Method
Materials:
-
1-bromo-4-chloro-3,5-dimethylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Triisopropyl borate [B(O-iPr)₃]
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware should be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Grignard Formation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine and cover with anhydrous THF.
-
In the dropping funnel, prepare a solution of 1-bromo-4-chloro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction can be initiated by gentle warming. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add triisopropyl borate (1.5 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexanes and ethyl acetate).
Protocol 2: Organolithium Method
Materials:
-
1-bromo-4-chloro-3,5-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate [B(OMe)₃]
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere.
-
Lithiation: Dissolve 1-bromo-4-chloro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF in a Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: To the aryllithium solution, add trimethyl borate (1.2 equivalents) dropwise, keeping the temperature below -70 °C.
-
After the addition, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Hydrolysis and Work-up: Cool the mixture to 0 °C and quench with 2 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and removal of the solvent in vacuo, the product can be purified by recrystallization.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of the target boronic acid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on typical results for analogous reactions.
Table 1: Reaction Parameters and Expected Yields
| Parameter | Grignard Method | Organolithium Method |
| Starting Material | 1-bromo-4-chloro-3,5-dimethylbenzene | 1-bromo-4-chloro-3,5-dimethylbenzene |
| Key Reagent | Magnesium (Mg) | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | Reflux (Grignard formation), 0 °C (Borylation) | -78 °C |
| Reaction Time | 3-6 hours | 4-12 hours (including warm-up) |
| Typical Yield | 60-80% | 65-85% |
| Purity (after purification) | >98% | >98% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Data |
| CAS Number | 1056475-86-5 |
| Molecular Formula | C₈H₁₀BClO₂ |
| Molecular Weight | 184.43 g/mol |
| Appearance | White to off-white solid |
| Predicted ¹H NMR (CDCl₃, δ) | ~7.5-7.6 (s, 2H, Ar-H), ~2.3 (s, 6H, 2 x CH₃) |
| Predicted ¹³C NMR (CDCl₃, δ) | ~140-142 (Ar-C), ~135-137 (Ar-C), ~130-132 (Ar-C), ~20-22 (CH₃) |
Key Application: Suzuki-Miyaura Coupling
This compound is primarily used as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a foundational understanding and practical framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale.
An In-depth Technical Guide on the Characterization of (4-Chloro-3,5-dimethylphenyl)boronic acid
This technical guide provides a comprehensive overview of the characterization data for (4-Chloro-3,5-dimethylphenyl)boronic acid, a valuable reagent in organic synthesis, particularly in cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical and physical properties, spectroscopic data, and relevant experimental protocols.
Core Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1056475-86-5 | [1][2] |
| Molecular Formula | C₈H₁₀BClO₂ | [1] |
| Molecular Weight | 184.43 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI | 1S/C8H10BClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | [1][2] |
| InChIKey | BDAZHAUVPSQIKL-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=CC(=C1Cl)C)B(O)O | [1] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of structurally similar arylboronic acids.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | s | 2H | Ar-H |
| ~4.5-5.5 | br s | 2H | B(OH)₂ |
| ~2.3 | s | 6H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C-Cl |
| ~138 | Ar-C-CH₃ |
| ~135 | Ar-C-H |
| ~130 (broad) | Ar-C-B(OH)₂ |
| ~21 | Ar-CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3050-3000 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1470 | Medium to Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | C-Cl stretch |
| ~880 | Strong | Ar C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 184.0462 | [M]⁺ (for ¹¹B, ³⁵Cl) |
| 186.0433 | [M]⁺ (for ¹¹B, ³⁷Cl) |
| 166.0357 | [M-H₂O]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Grignard Reaction
A plausible route for the synthesis of this compound is through the reaction of a corresponding Grignard reagent with a trialkyl borate followed by hydrolysis.
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. A solution of 1-bromo-4-chloro-3,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and a solution of trimethyl borate or triisopropyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents) to yield this compound as a solid.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note that in protic solvents like Methanol-d₄, the B(OH)₂ protons may exchange with the solvent, leading to their signal disappearance. To break up potential boroxine (trimer) formation, which can lead to broad signals, dissolving in d₄-methanol is often advantageous.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at δ ~39.52 ppm).
-
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.
-
IR Spectrum Acquisition:
-
Instrument: FT-IR spectrometer with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Instrument: Mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode. Boronic acids can sometimes be observed in negative ion mode as [M-H]⁻ or in positive mode as adducts.
-
Mass Range: m/z 50-500.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B in an approximate 1:4 ratio).
-
Visualizations
The following diagrams illustrate the synthesis workflow and a common application of this compound.
A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
References
An In-depth Technical Guide to the Solubility of (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Chloro-3,5-dimethylphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from structurally similar arylboronic acids to predict its solubility profile. It also includes a detailed experimental protocol for determining solubility and visual diagrams to illustrate key concepts and workflows.
Introduction to this compound
This compound is an organoboron compound with the chemical formula C₈H₁₀BClO₂. It belongs to the class of arylboronic acids, which are widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation in various applications, including pharmaceutical and materials science research.
Predicted Solubility Profile
The presence of a chlorine atom and two methyl groups on the phenyl ring of the target compound influences its polarity and crystal lattice energy, which in turn affects its solubility. The two methyl groups are electron-donating and increase the lipophilicity of the molecule, while the electron-withdrawing chlorine atom can participate in polar interactions.
Based on the properties of similar compounds, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Supporting Evidence |
| Aqueous | Water | Low | Arylboronic acids generally have poor water solubility.[1][2][3] |
| 5% NaOH (aq) | Soluble | The boronic acid group is acidic and will form a soluble boronate salt in a basic solution. | |
| 5% HCl (aq) | Insoluble | The compound is not basic and will not be protonated to form a soluble salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | 4-Chlorophenylboronic acid is soluble in strong polar organic solvents like DMSO.[4] |
| Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic compounds. | |
| Acetonitrile | Moderately Soluble | Phenylboronic acid shows good solubility in ketones, which have similar polarity.[2] | |
| Polar Protic | Methanol, Ethanol | Soluble | 4-Chloro-3-methylphenylboronic acid shows high solubility in methanol and ethanol. (3,4-dichlorophenyl)boronic acid is also soluble in methanol. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Phenylboronic acid exhibits high solubility in ethers.[2] |
| Diethyl Ether | Moderately Soluble | Phenylboronic acid has high solubility in ethers, though 4-chlorophenylboronic acid is noted as insoluble in ether solvents, suggesting substituent effects are significant.[2][4] | |
| Halogenated | Dichloromethane (DCM) | Slightly to Moderately Soluble | Phenylboronic acid has moderate solubility in chloroform.[2] |
| Chloroform | Slightly to Moderately Soluble | Phenylboronic acid has moderate solubility in chloroform.[2] | |
| Non-polar | Toluene | Insoluble to Slightly Soluble | Arylboronic acids generally have low solubility in non-polar hydrocarbon solvents.[2] |
| Hexanes | Insoluble | Phenylboronic acid has very low solubility in hydrocarbons.[2] |
Factors Influencing Solubility of Arylboronic Acids
The solubility of arylboronic acids is a complex interplay of several factors. Understanding these can aid in the selection of appropriate solvents for reactions and purifications.
Caption: Key factors influencing the solubility of arylboronic acids.
A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate solubility studies and affect the observed solubility.[5]
Experimental Protocol for Solubility Determination
The dynamic (turbidimetric) method is a common and effective technique for determining the solubility of arylboronic acids in various solvents.[1][2][5] This method involves observing the temperature at which a suspension of a known composition becomes a clear solution upon controlled heating.
Objective: To determine the solubility of this compound in a given solvent as a function of temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or heating block with a precise temperature controller and probe
-
Light source (e.g., laser) and a photodetector or luxmeter to measure light transmittance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the desired solvent into a sealable glass vial to create a sample of known mole fraction.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration and Measurement:
-
Place the vial in the controlled temperature bath or heating block.
-
Begin stirring the suspension at a constant and vigorous rate.
-
Start heating the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.
-
Direct the light source through the sample and monitor the light transmittance with the photodetector.
-
The temperature at which the last solid particles dissolve, resulting in a sharp increase in light transmittance, is recorded as the saturation temperature for that specific composition.
-
-
Data Analysis:
-
Repeat the procedure for several different compositions of the solute and solvent.
-
The collected data points (mole fraction vs. saturation temperature) constitute the solubility curve for the compound in the tested solvent.
-
Caption: Workflow for the dynamic (turbidimetric) solubility determination method.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a reliable qualitative profile can be established by examining structurally related compounds. It is predicted to be soluble in polar organic solvents such as alcohols, THF, and DMSO, and poorly soluble in water and non-polar hydrocarbon solvents. For precise quantitative data, the dynamic turbidimetric method provides a robust experimental approach. This guide serves as a valuable resource for researchers and professionals in designing experiments, optimizing reaction conditions, and developing formulations involving this important synthetic building block.
References
Spectral Data Analysis of (4-Chloro-3,5-dimethylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (4-Chloro-3,5-dimethylphenyl)boronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Data Presentation
The expected spectral data for this compound is summarized in the tables below. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | s | 2H | Ar-H |
| ~4.5 - 6.0 | br s | 2H | B(OH)₂ |
| ~2.4 | s | 6H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C-Cl |
| ~138 | Ar-C-CH₃ |
| ~135 | Ar-C-H |
| ~130 (broad) | Ar-C-B(OH)₂ |
| ~21 | Ar-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3010 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600, ~1470 | Medium to Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1050 | Strong | C-Cl stretch |
| ~880 | Strong | Ar C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Relative Abundance |
| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | Moderate |
| 166/168 | [M-H₂O]⁺ | High |
| 141/143 | [M-B(OH)₂]⁺ | Moderate |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. It's noted that boronic acids can sometimes give broad peaks due to oligomerization; running the NMR in d₄-methanol can sometimes provide sharper signals.[1]
-
¹H NMR Spectrum Acquisition :
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Parameters : Acquire the spectrum at room temperature. A standard pulse sequence is typically used. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.[1]
-
-
¹³C NMR Spectrum Acquisition :
-
Instrument : A 100 MHz or higher field NMR spectrometer.
-
Parameters : A proton-decoupled pulse sequence is used to simplify the spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid this compound powder directly onto the ATR crystal.[2] Apply pressure to ensure good contact between the sample and the crystal.[2]
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[3] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
IR Spectrum Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation for Electrospray Ionization (ESI-MS) : Dissolve a small amount of the boronic acid in a suitable solvent such as a mixture of acetonitrile and water, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization.[4] A typical concentration is in the range of 1-10 µg/mL.[4]
-
Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization is often necessary for boronic acids to make them more volatile and stable for GC analysis.[4] A common method is silylation, where the sample is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Mass Spectrum Acquisition (ESI-MS) :
-
Instrument : A mass spectrometer equipped with an electrospray ionization source, such as a Q-TOF or Orbitrap.
-
Ionization Mode : Can be run in either positive or negative ion mode.
-
Mass Range : A typical scan range would be m/z 50-500.[2]
-
Analysis : The resulting spectrum should be analyzed for the molecular ion peak and characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
A Technical Guide to (4-Chloro-3,5-dimethylphenyl)boronic acid: Commercial Availability, Synthetic Applications, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (4-Chloro-3,5-dimethylphenyl)boronic acid, a versatile reagent with growing importance in organic synthesis and potential applications in medicinal chemistry. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the broader context of substituted phenylboronic acids in drug discovery, focusing on their role as enzyme inhibitors and their impact on cellular signaling pathways.
Commercial Availability and Physicochemical Properties
This compound (CAS No. 1056475-86-5) is readily available from a variety of commercial chemical suppliers.[1][2] The compound is typically supplied as a solid with purities often exceeding 96%.[1] Key physicochemical data from various suppliers are summarized in Table 1 for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1056475-86-5 | [1][2] |
| Molecular Formula | C₈H₁₀BClO₂ | |
| Molecular Weight | 184.43 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥96% | [1] |
| Storage Temperature | 2-8°C | |
| InChI Key | BDAZHAUVPSQIKL-UHFFFAOYSA-N |
It is important to note that a related compound, this compound pinacol ester (CAS: 1111096-20-8), is also commercially available and serves as a stable precursor in various synthetic applications.[3]
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable building block in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling
While a specific protocol for this compound is not extensively detailed in the literature, a general procedure can be adapted from established methods for similar arylboronic acids.[5][6][7] The following is a representative experimental protocol.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH)
-
Solvent (e.g., Toluene/Ethanol mixture, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the degassed solvent to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Diagram
The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted in the following diagram.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct studies on the pharmacological activity of this compound are limited, the broader class of substituted phenylboronic acids has garnered significant attention in drug discovery for their ability to act as enzyme inhibitors.[8] The boron atom's ability to form a reversible covalent bond with active site serine residues makes these compounds potent inhibitors of serine proteases.[8]
Phenylboronic Acids as Enzyme Inhibitors
Phenylboronic acids have been investigated as inhibitors of various enzymes, including β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[9] The boronic acid moiety can mimic the tetrahedral transition state of the enzyme-substrate complex, leading to effective inhibition.[8] The nature and position of substituents on the phenyl ring play a crucial role in determining the inhibitory potency and selectivity. For instance, electron-withdrawing groups can enhance the Lewis acidity of the boron atom, potentially increasing its reactivity with the target enzyme.
Impact on Cellular Signaling Pathways
The inhibition of key enzymes by phenylboronic acid derivatives can have significant downstream effects on cellular signaling pathways. For example, studies on other phenylboronic acids have shown that they can inhibit the migration of cancer cells by modulating the activity of Rho family GTPases (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK.[10] This suggests a potential role for such compounds in cancer therapy.
The general signaling cascade affected by some phenylboronic acids in the context of cancer cell migration is illustrated below.
It is important to emphasize that this pathway is based on studies of other phenylboronic acids, and further research is needed to determine if this compound exhibits similar activity. The specific substitution pattern of a chloro group and two methyl groups would likely influence its potency and target specificity.
Conclusion
This compound is a commercially available and synthetically useful building block, particularly for the construction of biaryl structures via the Suzuki-Miyaura cross-coupling reaction. While its direct applications in drug discovery are not yet well-documented, the broader class of phenylboronic acids demonstrates significant potential as enzyme inhibitors that can modulate key cellular signaling pathways. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its potential as a therapeutic agent. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 1056475-86-5|this compound|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Stability of (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recommended storage conditions, stability profile, and analytical methodologies for (4-Chloro-3,5-dimethylphenyl)boronic acid. The information presented is intended to support researchers and professionals in the proper handling, storage, and application of this important chemical intermediate.
Introduction
This compound, with the CAS Number 1056475-86-5, is a substituted arylboronic acid commonly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Like other boronic acids, its stability is a critical factor for ensuring reproducibility and success in synthetic applications. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.[2][3]
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. Based on information from chemical suppliers and safety data sheets of structurally similar compounds, the following conditions are recommended.[4][5][6]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation, as arylboronic acids are susceptible to oxidative degradation. |
| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis and the formation of boroxines (anhydrides). |
| Light | Store in a dark place | To prevent photolytic degradation. |
| Incompatible Materials | Store away from strong oxidizing agents | To avoid oxidative decomposition of the boronic acid moiety.[5] |
Stability Profile and Degradation Pathways
Arylboronic acids are known to be susceptible to several degradation pathways that can impact their purity and performance in chemical reactions.
Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction can be catalyzed by acid or base and is influenced by the electronic properties of the substituents on the aromatic ring.[2][7][8]
Oxidation
The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture or storage environment.[3][9] The stability of arylboronic acids to oxidation can be influenced by factors such as pH and the presence of catalysts.
Below is a generalized diagram illustrating the major degradation pathways for a substituted arylboronic acid.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and determine degradation pathways.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
HPLC system with UV detector
-
NMR spectrometer
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze using a stability-indicating analytical method.
The following diagram outlines the workflow for a forced degradation study.
Analytical Methods for Stability Monitoring
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common technique for monitoring the stability of arylboronic acids.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with or without a pH modifier like formic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the degradation of boronic acids in solution. Changes in the chemical shifts and the appearance of new signals can indicate the formation of degradation products.
Conclusion
The stability of this compound is paramount for its successful application in research and development. Adherence to the recommended storage conditions of refrigeration (2-8°C) in a dry, dark, and inert environment is essential to minimize degradation. Understanding the primary degradation pathways of protodeboronation and oxidation allows for the implementation of appropriate handling and experimental design to mitigate these issues. The provided experimental protocol for a forced degradation study offers a framework for researchers to assess the stability of this compound under specific conditions and to develop robust analytical methods for its quality control.
References
- 1. This compound | C8H10BClO2 | CID 21352340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1056475-86-5 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate. The resulting biaryl structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
(4-Chloro-3,5-dimethylphenyl)boronic acid is a valuable building block in medicinal chemistry. The presence of the chloro and dimethylphenyl functionalities allows for the synthesis of sterically hindered biaryl compounds with specific electronic properties. These structural motifs are often crucial for achieving high potency and selectivity in drug candidates. A significant application of this boronic acid is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of targeted therapies for B-cell malignancies and autoimmune diseases.
Applications in Drug Discovery: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[4][5] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is constitutively active, leading to uncontrolled cell growth.
BTK inhibitors are small molecules that block the activity of BTK, thereby disrupting the downstream signaling cascade that promotes cancer cell survival. The general structure of many potent BTK inhibitors includes a biaryl core, where one of the aryl rings is often a substituted phenyl group. The use of this compound in the synthesis of these inhibitors allows for the introduction of a key structural element that can enhance binding affinity and selectivity for the BTK enzyme.
Signaling Pathway of BTK and Inhibition
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by BTK inhibitors. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream targets, ultimately promoting cell survival and proliferation. BTK inhibitors block this process, leading to apoptosis of the malignant B-cells.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with representative aryl bromides. These conditions can be adapted for a range of substrates.
Protocol 1: Synthesis of a Biaryl Amide Intermediate for BTK Inhibitors
This protocol describes the coupling of this compound with a functionalized aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
4'-Bromo-N-(pyridin-2-yl)biphenyl-4-carboxamide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Bromo-N-(pyridin-2-yl)biphenyl-4-carboxamide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl amide.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4'-Bromo-N-(pyridin-2-yl)biphenyl-4-carboxamide | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 6 | ~90% |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 80 | 8 | ~85% |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 12 | ~78% |
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below. It emphasizes the requirement for an inert atmosphere to prevent catalyst degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
protocol for using (4-Chloro-3,5-dimethylphenyl)boronic acid in Suzuki reactions
An Application Note and Protocol for the Use of (4-Chloro-3,5-dimethylphenyl)boronic acid in Suzuki Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with exceptional efficiency and broad functional group compatibility.[1][2] This application note provides a detailed protocol for employing this compound in Suzuki reactions. As a sterically hindered and electronically deactivated substrate, it poses specific challenges that necessitate carefully optimized reaction conditions. The protocols and data herein offer a comprehensive guide for the successful use of this building block in synthesizing complex biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
Core Application: Synthesis of Sterically Hindered Biaryls
The principal application of this compound is in the construction of multi-substituted biaryl structures. The di-ortho methyl groups flanking the boronic acid, combined with the deactivating chloro-substituent, make this reagent particularly valuable for creating sterically congested molecular frameworks. Such scaffolds are frequently investigated in drug discovery to modulate a molecule's conformational properties, thereby enhancing its biological activity and selectivity.
Data Presentation: Optimized Reaction Conditions
Achieving high yields in the coupling of sterically hindered substrates like this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Electron-rich and hindered aryl chlorides are recognized as particularly challenging substrates in Suzuki-Miyaura cross-coupling.[4] The following table summarizes recommended starting conditions for coupling this compound with various aryl halides, based on catalyst systems proven effective for sterically demanding transformations.[5][6][7]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O (10:1) | 100 | 12-18 | > 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-18 | > 90 |
| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene / EtOH / H₂O (4:1:1) | 80 | 18-24 | 70-85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF / H₂O (4:1) | 110 | 12-18 | 75-90 |
Experimental Protocols
The following detailed protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific aryl halide coupling partner.
Protocol 1: High-Activity Buchwald Ligand System
This protocol is recommended for challenging or sterically demanding aryl halides, leveraging the high activity of modern phosphine ligands to overcome the high activation barrier of C-Cl bond cleavage.[5]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Aryl Chloride) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Anhydrous Toluene and Degassed Deionized Water
-
Standard, flame-dried laboratory glassware
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Equip the flask with a reflux condenser and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene followed by degassed deionized water via syringe (typically a 10:1 organic to aqueous ratio). The reaction is generally run at a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (or another suitable organic solvent) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final biaryl product.
Protocol 2: Conventional Palladium Catalyst System
This protocol employs a widely available and effective pre-formed palladium catalyst, suitable for less demanding aryl halide partners.[8]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent mixture: Toluene, Ethanol, and Deionized Water (4:1:1 ratio)
-
Standard laboratory glassware
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask with a stir bar, add this compound, the aryl halide, and sodium carbonate.
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture.
-
Inert Atmosphere: Purge the solution by bubbling an inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the purged mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a positive pressure of inert gas. Stir the reaction until the starting materials are consumed, as determined by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification procedures as detailed in Protocol 1.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. www1.udel.edu [www1.udel.edu]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (4-Chloro-3,5-dimethylphenyl)boronic acid with various aryl halides. This important transformation enables the synthesis of substituted biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide offers a powerful tool for the construction of complex molecular architectures with high functional group tolerance and generally high yields.[2]
Biaryl structures are prevalent in a wide array of biologically active molecules and approved drugs. The ability to controllably synthesize these scaffolds is therefore of paramount importance in the field of medicinal chemistry and drug development.[3] this compound is a valuable building block that allows for the introduction of a sterically hindered and electronically defined phenyl ring into a target molecule. The presence of the chloro and dimethyl substituents can significantly influence the physicochemical properties of the resulting biaryl product, impacting its conformation, metabolic stability, and biological activity.
This document outlines detailed experimental protocols and presents quantitative data for the palladium-catalyzed coupling of this compound with various aryl halides, providing a practical guide for laboratory synthesis.
Data Presentation: Palladium-Catalyzed Coupling of this compound
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples showcase the use of different palladium catalysts, ligands, bases, and reaction conditions.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 78 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 88 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 75 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | BrettPhos (4) | CsF | Toluene | 120 | 24 | 81 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂ (2) | cataCXium® A (4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 65 |
Table 3: Microwave-Assisted Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoiodobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 150 | 15 | 95 |
| 2 | 3-Chlorobenzonitrile | PdCl₂(dppf) (3) | - | K₃PO₄ | Acetonitrile/H₂O | 140 | 20 | 88 |
| 3 | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 120 | 10 | 91 |
Experimental Protocols
The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(OAc)₂/SPhos
This protocol is a general guideline for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be around 0.1-0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides using PdCl₂(dppf)
This protocol describes a rapid, microwave-assisted method for the coupling of this compound with aryl chlorides.[4]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Acetonitrile
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).
-
Add acetonitrile and deionized water (typically in a 4:1 ratio) to the vessel.
-
Seal the vessel and purge with an inert gas.
-
Place the vessel in a microwave reactor and irradiate at 140 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Base Selection in the Suzuki Coupling of (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. A critical parameter for the success of this reaction is the judicious selection of a base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[1] For sterically hindered and electronically deactivated substrates, such as (4-Chloro-3,5-dimethylphenyl)boronic acid, the choice of base is paramount to achieving high reaction yields and minimizing unwanted side reactions.
This document provides a comprehensive guide to base selection for the Suzuki coupling of this compound with aryl halides, supported by comparative data from analogous systems and detailed experimental protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base is crucial for the activation of the organoboron species, rendering it more nucleophilic and facilitating the transfer of the organic moiety to the palladium complex.[1] Two primary pathways for this activation are generally considered: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the hydroxide pathway, where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[2] Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[2]
Comparative Analysis of Base Performance
The selection of an appropriate base is critical and often depends on the specific substrates and reaction conditions. For sterically hindered aryl chlorides, stronger bases are often required to achieve good yields. Inorganic bases are the most commonly used in Suzuki-Miyaura couplings.[2]
The following table summarizes the impact of different bases on the yield of a Suzuki coupling reaction analogous to the target system, specifically the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.[1] This data highlights the superior performance of stronger inorganic bases in this type of transformation.
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data compiled from a study on a structurally similar electron-rich boronic acid for illustrative purposes. Yields are highly substrate and condition dependent.[1]
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction of this compound with a generic aryl halide using different bases. These protocols are adapted from established procedures for similar substrates.[1]
Protocol 1: Suzuki Coupling using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving the highest yield based on comparative data for analogous systems.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling using Cesium Carbonate (Cs₂CO₃)
Cesium carbonate can be an effective, albeit more expensive, alternative, particularly for challenging substrates.[2]
Procedure:
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with cesium carbonate (2.0 equiv). The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours. Follow steps 6-10 from Protocol 1 for workup and purification.
Protocol 3: Suzuki Coupling using Potassium Carbonate (K₂CO₃)
This protocol provides a cost-effective alternative to potassium phosphate and cesium carbonate, potentially with a slightly lower yield.[1]
Procedure:
Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate (2.0 equiv). The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours. Follow steps 6-10 from Protocol 1 for workup and purification.
Conclusion
The choice of base is a critical factor in optimizing the Suzuki-Miyaura cross-coupling of this compound. For this sterically hindered aryl chloride, strong inorganic bases such as potassium phosphate, cesium carbonate, and potassium carbonate are recommended. The provided protocols offer a starting point for reaction optimization. Researchers should consider screening different bases, solvents, and catalysts to achieve the highest possible yield for their specific coupling partners.
References
Synthesis of Biaryl Compounds Using (4-Chloro-3,5-dimethylphenyl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing (4-Chloro-3,5-dimethylphenyl)boronic acid. Biaryl structures are of significant interest in medicinal chemistry and materials science due to their presence in many pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds to construct these biaryl scaffolds.
This compound is a valuable building block that introduces a substituted phenyl moiety, which can influence the steric and electronic properties of the target biaryl compound. The protocols described herein are based on established Suzuki-Miyaura coupling methodologies and aim to provide a robust starting point for the synthesis of a variety of biaryl derivatives.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with an aryl halide (or triflate) in the presence of a base.
Caption: General Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is dependent on several factors that can be optimized to achieve high yields and purity of the desired biaryl product.
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd/C | The choice of catalyst and ligand can significantly impact reaction efficiency. For challenging couplings, more sophisticated catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be required. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KOH | The base is crucial for the activation of the boronic acid. The strength and solubility of the base should be matched to the substrates and solvent system.[1] |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile/Water mixtures | The solvent system influences the solubility of the reactants and the catalyst, as well as the reaction temperature. Biphasic systems (e.g., Toluene/Water) are common. |
| Temperature | Room Temperature to Reflux | The reaction temperature affects the rate of reaction. Higher temperatures are often required for less reactive aryl chlorides. |
| Reaction Time | 30 minutes to 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds using this compound with different aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a standard method for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl bromide)
-
Ethanol (1 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene, ethanol, and water to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki coupling workflow with aryl bromides.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (3 mL per mmol of aryl chloride)
-
Water (0.3 mL per mmol of aryl chloride)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Caption: Microwave-assisted Suzuki coupling workflow.
Representative Applications and Data
The following table summarizes representative examples of biaryl compounds synthesized from this compound and various aryl halides, along with typical reaction yields.
| Entry | Aryl Halide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Chloro-4-methoxy-3',5'-dimethyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 92 |
| 2 | 4-Bromobenzonitrile | 4'-Chloro-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 8 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 4'-Chloro-3',5'-dimethyl-4-nitro-1,1'-biphenyl | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 100 | 4 | 85 |
| 4 | 2-Bromopyridine | 2-(4-Chloro-3,5-dimethylphenyl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 78 |
| 5 | 4-Chloroacetophenone | 1-(4'-(4-Chloro-3,5-dimethylphenyl)phenyl)ethan-1-one | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O (µW) | 150 | 0.5 | 81 |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting and Safety Precautions
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, changing the catalyst/ligand system, or using a stronger base. Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.
-
Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can occur. This can sometimes be minimized by using a slight excess of the aryl halide and ensuring anaerobic conditions.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing side reaction, especially at high temperatures or with prolonged reaction times. Using boronic esters can sometimes mitigate this issue.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions under pressure, such as microwave-assisted synthesis, should be conducted with appropriate safety shields in place.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound for the synthesis of a diverse range of biaryl compounds for applications in drug discovery and materials science.
References
The Role of (4-Chloro-3,5-dimethylphenyl)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
(4-Chloro-3,5-dimethylphenyl)boronic acid has emerged as a valuable building block for medicinal chemists, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its unique substitution pattern—a chlorine atom flanked by two methyl groups—offers distinct steric and electronic properties that can be exploited to fine-tune the pharmacological profile of drug candidates. This document provides detailed application notes, experimental protocols, and data related to its use in drug discovery, with a focus on the development of novel kinase inhibitors.
Application in the Synthesis of IRAK4 Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are implicated in various inflammatory and autoimmune diseases. Inhibition of IRAK4 is therefore a promising therapeutic strategy for these conditions.
The (4-chloro-3,5-dimethylphenyl) moiety serves as a key structural component in a series of novel IRAK4 inhibitors. Its incorporation is achieved through a Suzuki-Miyaura coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Biological Activity Data
The following table summarizes the in vitro activity of a representative IRAK4 inhibitor synthesized using this compound.
| Compound Name | Target | Assay Type | IC50 (nM) |
| 2-((3-(4-chloro-3,5-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)amino)benzoic acid (Example from WO2020234335A1) | IRAK4 | Biochemical Assay | 1.2 |
Experimental Protocols
A detailed experimental protocol for the key Suzuki-Miyaura coupling reaction is provided below.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of an IRAK4 Inhibitor Intermediate
Objective: To synthesize 2-((3-(4-chloro-3,5-dimethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)amino)benzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-((3-bromo-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)amino)benzoic acid
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 2-((3-bromo-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)amino)benzoic acid (1 equivalent).
-
Add this compound (1.5 equivalents).
-
Add sodium carbonate (3 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 equivalents).
-
Purge the vessel with nitrogen gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Suzuki Coupling with (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing (4-Chloro-3,5-dimethylphenyl)boronic acid. This sterically hindered boronic acid presents unique challenges, and this document outlines optimized protocols, catalyst selection, and reaction parameters to facilitate successful biaryl synthesis.
Introduction to Suzuki Coupling with Hindered Reagents
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] However, the coupling of sterically hindered substrates, such as this compound and various aryl chlorides, can be challenging. The steric bulk around the reactive sites can impede the crucial steps of the catalytic cycle, namely oxidative addition and transmetalation, leading to lower yields and slower reaction rates.[2]
To overcome these steric challenges, specialized catalytic systems are often required. These systems typically employ palladium precursors in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of catalytically active, low-coordinate palladium(0) species that are more reactive towards sterically demanding substrates.[5][6] The choice of base and solvent also plays a critical role in the success of these transformations.[7]
Key Reaction Parameters and Optimization
The successful Suzuki coupling of this compound with an aryl chloride is dependent on the careful selection and optimization of several key parameters.
Catalyst System: Palladium Precursor and Ligand
The choice of the palladium source and, more importantly, the supporting ligand is paramount for achieving high yields with sterically hindered substrates.
-
Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various palladium precatalysts.[1]
-
Ligands:
-
Bulky Phosphines: Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional activity in coupling sterically hindered aryl chlorides.[5][6] Their bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form highly stable and active palladium complexes, making them excellent choices for challenging couplings. PEPPSI-type precatalysts are particularly effective.[4]
-
Base Selection
The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7]
-
Inorganic Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used. For hindered couplings, stronger bases like K₃PO₄ are often preferred.
-
Organic Bases: In some cases, organic bases can be employed, but for this specific application, inorganic bases are generally more robust.
Solvent System
The solvent must be capable of dissolving the reactants and the catalyst system while being stable under the reaction conditions.
-
Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are frequently used, often in combination with water to aid in dissolving the base and activating the boronic acid.
-
Aromatic Solvents: Toluene can also be an effective solvent, particularly at higher temperatures.
The following tables summarize typical reaction conditions and provide a starting point for optimization.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound with Aryl Chlorides
| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Typical Yields | Reference |
| Pd(OAc)₂ | SPhos | 1 - 2 | Good to Excellent | [5][6] |
| Pd₂(dba)₃ | XPhos | 1 - 2 | Good to Excellent | [5][6] |
| PEPPSI-IPr | - | 1 - 3 | Good to Excellent | [4] |
| Pd(PPh₃)₄ | - | 2 - 5 | Moderate to Good | [8] |
Table 2: General Reaction Parameters for Optimization
| Parameter | Recommended Conditions | Notes |
| Aryl Halide | Aryl Chloride (1.0 equiv) | Electron-poor or electron-rich chlorides can be used. |
| Boronic Acid | This compound (1.2 - 1.5 equiv) | A slight excess is typically used to drive the reaction to completion. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | A strong, non-nucleophilic base is preferred. |
| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) or Toluene | Degassed solvents should be used to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with a generic aryl chloride.
Materials:
-
This compound
-
Aryl chloride
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, 4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis Featuring (4-Chloro-3,5-dimethylphenyl)boronic Acid: Application in Biaryl Scaffolds for Kinase Inhibitor Discovery
Application Notes & Protocols
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular scaffolds is paramount. Biaryl and heteroaryl structures are privileged motifs in a vast array of kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging these critical carbon-carbon bonds. This document details a highly efficient, one-pot, microwave-assisted borylation/Suzuki-Miyaura cross-coupling protocol, which is particularly amenable to the synthesis of diverse libraries of potential kinase inhibitors.
The use of (4-Chloro-3,5-dimethylphenyl)boronic acid and its analogs in such a one-pot procedure allows for the rapid generation of novel biaryl compounds. This boronic acid derivative, with its specific substitution pattern, can be a key building block to explore structure-activity relationships (SAR) around a central biaryl core. The chloro-substituent provides a potential metabolic blocking site or a vector for further functionalization, while the dimethyl groups can influence the dihedral angle between the aryl rings, impacting the molecule's conformation and binding affinity to a biological target.
The one-pot nature of the described protocol offers significant advantages over traditional multi-step approaches by reducing reaction time, minimizing purification steps, and improving overall yield and efficiency. This methodology involves the in-situ formation of a boronic ester from an aryl halide, which then undergoes a Suzuki-Miyaura coupling with a second aryl halide, all within a single reaction vessel. This approach is particularly valuable for creating libraries of compounds for high-throughput screening.
Quantitative Data Summary
The following table summarizes representative yields for a one-pot borylation/Suzuki-Miyaura cross-coupling reaction to form various biaryl scaffolds, based on a microwave-assisted protocol. While this compound is not explicitly used in all these examples, the yields are indicative of what can be expected for structurally similar substituted arylboronic acids and aryl halides under these optimized conditions.
| Entry | First Aryl Halide | Second Aryl Halide | Product | Yield (%) |
| 1 | 5-Bromoindanone | 3-Bromopyridine | 5-(Pyridin-3-yl)indanone | 85 |
| 2 | 5-Bromoindanone | 4-Bromopyridine | 5-(Pyridin-4-yl)indanone | 78 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Bromopyridine | 4-Fluoro-3'-pyridylbiphenyl | 75 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Bromopyridine | 4-Fluoro-4'-pyridylbiphenyl | 70 |
| 5 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | 65 |
Experimental Protocols
General Protocol for One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a validated microwave-assisted method for the synthesis of biaryl compounds.[1][2]
Materials:
-
Aryl Halide 1 (e.g., a substituted bromo- or iodoarene) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)
-
Aryl Halide 2 (e.g., a substituted bromo- or iodoarene) (1.0 equiv)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
Step 1: Borylation
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add Aryl Halide 1 (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.5 M with respect to Aryl Halide 1.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 45 minutes.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Suzuki-Miyaura Coupling
-
To the cooled reaction mixture from Step 1, add Aryl Halide 2 (1.0 equiv) and the 2 M aqueous sodium carbonate solution (2.0 equiv).
-
Reseal the vial and place it back in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: One-Pot Borylation/Suzuki Coupling Workflow.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing (4-Chloro-3,5-dimethylphenyl)boronic acid. The focus is on transitioning from laboratory-scale experiments to larger-scale production, addressing critical parameters to ensure efficiency, safety, and reproducibility.
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3] The scale-up of these reactions requires careful consideration of various factors, including the choice of catalyst, ligand, base, and solvent, as well as the development of robust work-up and purification procedures to control impurities, especially residual palladium.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Key Parameters for Scale-Up
Successful and safe scale-up of the Suzuki reaction with this compound necessitates meticulous optimization of the following parameters:
-
Catalyst and Ligand Selection: The choice of the palladium source and the associated ligand is critical for achieving high turnover numbers (TONs) and turnover frequencies (TOFs) on a larger scale. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, highly active pre-catalysts are often favored in industrial settings due to their enhanced stability and efficiency.[1]
-
Solvent Selection: The solvent system must be chosen based on the solubility of the reactants, reagents, and the product, as well as its boiling point for effective temperature control. A mixture of an organic solvent (e.g., toluene, 2-MeTHF, or dioxane) and an aqueous solution for the base is common.[1]
-
Base Selection: An appropriate base is crucial for the activation of the boronic acid to facilitate transmetalation.[5] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[6] The choice of base can influence the reaction rate and the formation of byproducts.
-
Reaction Temperature: The reaction temperature should be carefully controlled to ensure a consistent reaction rate and minimize the formation of impurities. The optimal temperature will depend on the specific substrates, catalyst, and solvent system.
-
Work-up and Purification: A scalable and efficient work-up procedure is essential to remove the catalyst, unreacted starting materials, and byproducts. Purification methods may include crystallization, extraction, and filtration. Techniques to scavenge residual palladium are often necessary to meet the stringent requirements of the pharmaceutical industry.
Experimental Protocols
The following protocols provide a general framework for the scale-up of a Suzuki reaction with this compound. The specific quantities and conditions should be optimized for each specific aryl halide coupling partner.
General Scale-Up Workflow
Protocol 1: Kilogram-Scale Suzuki Coupling
This protocol is a general guideline and should be adapted based on process safety assessments and optimization studies.
-
Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser.
-
Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.
-
Charging Reactants: Charge the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the chosen organic solvent (e.g., Toluene, 5-10 volumes) into the reactor.
-
Degassing: Sparge the resulting mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Base Addition: Prepare a solution of the selected base (e.g., K₂CO₃, 2.0-3.0 eq) in degassed water (2-4 volumes). Add the aqueous base solution to the reactor with vigorous stirring.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.01-0.1 mol%) to the reactor.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C). Monitor the reaction progress by HPLC or UPLC until the consumption of the limiting starting material is complete (typically 4-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Wash the organic layer with brine.
-
Palladium Scavenging: Treat the organic layer with a palladium scavenger (e.g., a cysteine-based resin) at a slightly elevated temperature (e.g., 40-60 °C) for 2-4 hours to reduce residual palladium levels.
-
Isolation: Filter off the scavenger. Concentrate the organic layer under reduced pressure. If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane).
-
Crystallization: Cool the solution to induce crystallization of the product.
-
Filtration and Drying: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum at an appropriate temperature.
-
Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual palladium content (ICP-MS).
Data Presentation
The following table summarizes representative data from optimization studies for a Suzuki coupling reaction. The specific values will vary depending on the aryl halide used.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (0.05) | SPhos (0.1) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 8 | 92 | >99 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (1.0) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 16 | 85 | 98 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (0.1) | XPhos (0.2) | K₃PO₄ (3.0) | 2-MeTHF/H₂O | 100 | 12 | 88 | >99 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ (3.0) | 2-MeTHF/H₂O | 100 | 24 | 75 | 97 |
Troubleshooting and Safety Considerations
-
Low Conversion: Incomplete reactions may be due to insufficient catalyst activity, poor quality of reagents, or the presence of oxygen. Ensure all reagents are of high purity and that the reaction is performed under a strictly inert atmosphere.
-
Byproduct Formation: Homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by the slow addition of the boronic acid or by using a different base or solvent system.
-
Safety: Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere. Many organic solvents are flammable. Ensure proper grounding and ventilation during scale-up operations. Always conduct a thorough process safety review before performing any reaction on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (4-Chloro-3,5-dimethylphenyl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using (4-Chloro-3,5-dimethylphenyl)boronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Troubleshooting Guide: Low to No Product Yield
Low yields in Suzuki couplings involving this compound often stem from a combination of steric hindrance from the two ortho-methyl groups and the reduced reactivity of the aryl chloride. Below is a systematic guide to address these challenges.
Issue: My Suzuki reaction with this compound is resulting in a low yield or no product. What are the primary factors to investigate?
Low conversion in sterically demanding Suzuki couplings is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. Steric hindrance can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Initial Checks & Optimization Strategies:
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Catalyst and Ligand Selection: This is the most critical factor for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2]
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Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl chloride and accelerate the reductive elimination step.[2]
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Bulky Phosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2][3]
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N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[2][4]
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Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[2][5]
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-
-
Base Selection: The choice of base is crucial and can significantly impact the reaction rate and yield. The base activates the boronic acid for transmetalation.[2][6][7]
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Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]
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-
Solvent Selection: The solvent can influence catalyst solubility, reaction rate, and side reactions.
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Reaction Temperature: Higher temperatures are often required to overcome the activation energy associated with sterically hindered substrates.
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Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[8]
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-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[3]
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Recommendation: Use fresh or properly stored reagents. Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate to protect it from premature decomposition.[8]
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Frequently Asked Questions (FAQs)
Q1: I'm observing significant protodeboronation of my this compound. How can I prevent this?
A1: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[3] To minimize this:
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Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]
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Anhydrous Conditions: Water is a proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[3][8]
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Use More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, can protect it from decomposition. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[8]
Q2: My starting aryl chloride is being consumed, but I am not seeing the desired product. What could be the issue?
A2: If your starting material is being consumed without the formation of the desired product, side reactions such as dehalogenation of the aryl chloride or homocoupling of the boronic acid may be occurring.
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Dehalogenation: This can be caused by certain catalyst/ligand combinations or impurities. Screening different ligands may help.
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Homocoupling: The presence of oxygen can lead to the homocoupling of boronic acids.[3] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3][8]
Q3: Can microwave irradiation improve my reaction with this hindered substrate?
A3: Yes, microwave-assisted procedures can be very effective for challenging Suzuki couplings. They often lead to significantly shorter reaction times and can improve yields by overcoming the high activation energy.[9]
Q4: What are the first things I should check if my Suzuki coupling reaction is not working at all?
A4: When a Suzuki coupling fails, start by assessing these key parameters:
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Catalyst Activity: Ensure your palladium source and ligand are active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.[3]
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Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition.[3] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.[3][8]
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Purity of Reagents: Verify the purity of your aryl halide and boronic acid.[3]
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Base and Solvent: The choice of base and solvent is critical and often interdependent.[3]
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of Suzuki Coupling with Hindered Substrates
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 45 |
| 5 | Pd-NHC (2) | - | t-BuOK (2.5) | Dioxane | 80 | 12 | >95 |
Note: Yields are representative and can vary based on the specific aryl halide coupling partner and reaction scale.
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
Materials:
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Aryl halide (1.0 equiv)
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This compound (1.2–1.5 equiv)
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Palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
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Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
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Anhydrous and degassed solvent (e.g., Dioxane)
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Schlenk flask or reaction vial with a magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under a counterflow of inert gas.
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Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8][10]
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Solvent Addition: Add the degassed solvent via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[8]
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[8][10]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Products from (4-Chloro-3,5-dimethylphenyl)boronic acid Reactions
Welcome to the technical support center for reactions involving (4-Chloro-3,5-dimethylphenyl)boronic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during product purification, particularly from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your target compounds.
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: The most prevalent impurities are typically unreacted this compound, the homocoupled byproduct (4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2][3] Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: Unreacted boronic acid can often be removed with a basic aqueous wash. By dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and washing it with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[2] This salt then partitions into the aqueous layer, which can be separated and discarded.
Q3: The homocoupled byproduct (4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl) has a very similar polarity to my desired product. How can I separate them?
A3: This is a frequent and significant challenge. The primary causes of homocoupling are the presence of oxygen or using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][4]
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Prevention: The best strategy is to minimize its formation by thoroughly degassing your reaction mixture and solvent with an inert gas (Argon or Nitrogen) before adding the catalyst.[5] Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) can also help.[6]
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Separation: If the byproduct has already formed, meticulous column chromatography is often required. Use thin-layer chromatography (TLC) to screen various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation.[2][7] If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate the pure compound.[2][8]
Q4: My final product is dark-colored. How do I remove residual palladium catalyst?
A4: A dark color (black, grey, or dark red) often indicates the presence of residual palladium.[9][10] For applications in drug development, removing palladium to trace levels is critical.[2] The method depends on whether the catalyst is homogeneous (soluble) or heterogeneous (insoluble).
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Heterogeneous Catalysts (e.g., Pd/C): These can be removed by filtering the reaction mixture through a pad of Celite®.[9][11][12]
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Homogeneous Catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): If the catalyst is soluble, filtration alone is insufficient.[9] In these cases, you can use metal scavengers, which are solid supports (often silica or polymer-based) with functional groups like thiols that bind tightly to palladium.[10][13] The scavenger is stirred with the crude product solution and then removed by filtration.[9] Treatment with activated carbon can also be effective but may lead to product loss due to non-specific adsorption.[13]
Q5: My product seems to be an oil and will not crystallize. What should I do?
A5: If your product is an oil and resists crystallization, it may be due to persistent impurities or its intrinsic physical properties at room temperature.[2] The most reliable approach is purification by column chromatography to remove any contaminants that might be inhibiting crystallization.[2] If the highly purified product is still an oil, then chromatography is the definitive purification method.
Data Presentation
The following tables provide illustrative data on how purification choices can impact outcomes. The values are representative and intended to demonstrate trends.
Table 1: Comparison of Purification Methods on Yield and Purity
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Typical Yield Loss | Key Impurities Removed |
| Aqueous Wash (Basic) | 75% | 80% | 5-10% | Boronic Acid, Inorganic Salts |
| Filtration through Celite® | 75% | 78% | < 5% | Heterogeneous Palladium |
| Treatment with Scavenger Resin | 78% | 85% | 5-15% | Homogeneous Palladium |
| Column Chromatography | 85% | >98% | 20-40% | Homocoupling Byproduct, Starting Materials |
| Recrystallization | 90% | >99% | 15-30% | Homocoupling Byproduct, Isomers |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant Homocoupling Product | 1. Oxygen in the reaction.[3] 2. Use of a Pd(II) precatalyst.[14] | 1. Degas reaction mixture thoroughly with inert gas.[5] 2. Use a Pd(0) catalyst source directly.[6] 3. Perform careful chromatography or recrystallization.[2] |
| Product Loss During Workup | 1. Product is partially water-soluble. 2. Non-specific adsorption on purification media (e.g., activated carbon).[13] | 1. Back-extract aqueous layers with organic solvent. 2. Reduce the amount of adsorbent or screen different scavengers.[13] |
| Incomplete Removal of Palladium | 1. Using filtration for a soluble catalyst.[9] 2. Scavenger is not effective for the specific palladium species. | 1. Use a palladium scavenger resin or activated carbon.[10][13] 2. Increase scavenger contact time or temperature; try a different type of scavenger.[13] |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
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Dissolution: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
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Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
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Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.
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Repeat: Repeat the wash with the basic solution one more time, followed by a wash with water and then with brine to remove residual inorganic salts.[15]
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Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[16]
Protocol 2: Palladium Removal via Filtration through Celite®
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Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (approximately 1-2 cm thick) and gently compact it to create a flat bed.[9]
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Pre-wet the Pad: Pass a small amount of the clean solvent that will be used for filtration through the pad to settle it.
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Filter the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Carefully pour the mixture onto the Celite® pad and apply a vacuum.[11]
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Wash the Pad: Once all the mixture has passed through, wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.[9][11]
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Collect Filtrate: The combined filtrate contains the product, free from heterogeneous palladium catalyst. Concentrate under reduced pressure.
Visualizations
Caption: General workflow for Suzuki reaction work-up and purification.
Caption: Decision tree for separating the homocoupling byproduct.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. spinchem.com [spinchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Chloro-3,5-dimethylphenyl)boronic acid in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of (4-Chloro-3,5-dimethylphenyl)boronic acid in coupling reactions. The following information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions encountered are protodeboronation and homocoupling of the boronic acid.
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Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This leads to the formation of 1-chloro-3,5-dimethylbenzene as a byproduct and a reduction in the yield of the desired coupled product. This side reaction is often promoted by elevated temperatures, the presence of water, and the choice of base.
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Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (2,2'-dichloro-4,4',6,6'-tetramethyl-1,1'-biphenyl). Homocoupling is often facilitated by the presence of oxygen in the reaction mixture and can be catalyzed by the palladium species, particularly when using a Pd(II) precatalyst that needs to be reduced in situ.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields are typically attributed to a combination of factors related to the specific properties of this boronic acid and the reaction conditions:
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Steric Hindrance: The two methyl groups ortho to the boronic acid moiety introduce significant steric bulk. This hindrance can slow down the crucial transmetalation step in the catalytic cycle, leading to incomplete reaction and lower yields.
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Catalyst Inactivity: The palladium catalyst may not be sufficiently active to overcome the steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For sterically hindered substrates, more forcing conditions may be necessary, but these can also promote side reactions.
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Protodeboronation: As mentioned in Q1, the loss of the boronic acid through protodeboronation directly reduces the amount of reactant available for the desired cross-coupling.
Q3: How can I minimize protodeboronation when using this compound?
A3: To minimize protodeboronation, consider the following strategies:
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Use of Anhydrous Conditions: While some water is often necessary for the activity of certain bases, minimizing the water content in the reaction can suppress protodeboronation.
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Careful Selection of Base: Stronger bases can sometimes accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable. It is a balance, as a sufficiently strong base is needed to activate the boronic acid for transmetalation.
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions.
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Lower Reaction Temperature and Shorter Reaction Times: If possible, running the reaction at a lower temperature or for a shorter duration can help minimize this side reaction, although this needs to be balanced with achieving a reasonable reaction rate for the desired coupling.
Q4: What conditions are recommended to prevent the homocoupling of this compound?
A4: Homocoupling can be suppressed by:
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Thorough Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
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Using a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.
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Controlling Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Steric Hindrance: The methyl groups on the phenyl ring are impeding the reaction. | - Use a bulkier, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos to promote the oxidative addition and reductive elimination steps. - Consider using a more active palladium precatalyst. |
| Inactive Catalyst: The palladium catalyst is not in its active Pd(0) state or has decomposed. | - Ensure the catalyst is fresh and has been stored properly. - If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction. | |
| Suboptimal Base: The base may be too weak to promote transmetalation or too strong, leading to side reactions. | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base is often substrate-dependent. | |
| Significant Protodeboronation Byproduct | Presence of Excess Water: Water can facilitate the cleavage of the C-B bond. | - Use anhydrous solvents and reagents. - If an aqueous base is used, minimize the amount of water. |
| High Reaction Temperature: Elevated temperatures can accelerate protodeboronation. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Inappropriate Base: The base may be promoting protonolysis. | - Try a milder base or use anhydrous conditions with a base like potassium fluoride (KF). | |
| High Levels of Homocoupling Byproduct | Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Pd(II) Precatalyst Reduction: Homocoupling can occur during the reduction of Pd(II) to Pd(0). | - Consider using a Pd(0) catalyst source directly. |
Experimental Protocols
While specific conditions should be optimized for each unique coupling partner, the following provides a general starting protocol for a Suzuki-Miyaura coupling reaction with this compound.
General Procedure for Suzuki-Miyaura Coupling:
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Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting Suzuki-Miyaura reactions.
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura cycle and key side reactions.
preventing protodeboronation of (4-Chloro-3,5-dimethylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the protodeboronation of (4-Chloro-3,5-dimethylphenyl)boronic acid in synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and actionable solutions.
Issue: Low Yield of Desired Cross-Coupling Product Accompanied by Significant Formation of 4-chloro-3,5-dimethylbenzene
This outcome is a strong indicator of significant protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom.[1][2]
| Potential Cause | Recommended Solutions & Explanations |
| Presence of Water | Water can act as a proton source for the base-catalyzed protodeboronation pathway.[2][3] • Solution: Employ anhydrous solvents and reagents. Ensure glassware is oven-dried and cooled under an inert atmosphere. Consider using anhydrous preparations of bases.[4][5] |
| Inappropriate Base Selection | Strong, aqueous bases (e.g., NaOH, KOH) can significantly accelerate the rate of protodeboronation.[4] • Solution: Switch to weaker, non-hydroxide bases. Anhydrous inorganic bases are often a superior choice.[4][5] • Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4] |
| High Reaction Temperature / Prolonged Reaction Time | Elevated temperatures and extended reaction times increase the rate of decomposition of the boronic acid.[1][3][4] • Solution: Attempt the reaction at the lowest effective temperature (e.g., starting at 60-80 °C). Monitor the reaction's progress closely by TLC or LC-MS and perform the work-up as soon as the starting material is consumed to avoid unnecessary exposure to harsh conditions.[4][5] |
| Inefficient Catalytic System | A slow catalytic cycle for the desired Suzuki coupling leaves the boronic acid exposed to conditions that favor protodeboronation for a longer period.[1][4] • Solution: Optimize the palladium catalyst and ligand. Use robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or pre-formed, active Pd(0) catalysts to accelerate the productive reaction rate.[4] |
| Presence of Oxygen | While primarily known to deactivate the Pd(0) catalyst and promote homocoupling, oxygen can contribute to a complex reaction environment where side reactions are more prevalent.[5][6] • Solution: Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the experiment.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation? A: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] In the context of Suzuki-Miyaura coupling, it is a detrimental side reaction that consumes the boronic acid starting material, thereby reducing the yield of the intended product.[2][7]
Q2: Why are some arylboronic acids, like this compound, susceptible to this reaction? A: The susceptibility of a boronic acid to protodeboronation depends on various factors, including the electronic and steric properties of its organic substituent.[2] The reaction is often fastest at high pH, proceeding through a more reactive arylboronate anion intermediate.[7] While electron-withdrawing groups can sometimes increase susceptibility, the overall stability is nuanced and highly dependent on the specific reaction conditions.[8][9]
Q3: How can I increase the stability of this compound in my reaction? A: A highly effective strategy is to use a more stable derivative of the boronic acid. Converting the boronic acid to an ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly suppress premature protodeboronation.[2][5][6] These derivatives often act as "slow-release" agents, providing a low, steady concentration of the active boronic acid species for the catalytic cycle, which minimizes the rate of the decomposition side reaction.[2]
Q4: Can the choice of solvent affect the rate of protodeboronation? A: Yes, the solvent plays a crucial role. Protic solvents, especially in combination with a base, can serve as a proton source. Using anhydrous aprotic solvents like dioxane, toluene, or 2-MeTHF is generally recommended to minimize protodeboronation.[3]
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Protodeboronation The following table provides representative data on how modifying reaction conditions can minimize the protodeboronation of an arylboronic acid in a typical Suzuki-Miyaura coupling.
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | NaOH (2.0) | Toluene/H₂O | 100 | 40 | 55 |
| 2 | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 72 | 25 |
| 3 | K₃PO₄ (2.5) | Toluene (anhydrous) | 80 | 88 | 10 |
| 4 | Cs₂CO₃ (2.5) | Dioxane (anhydrous) | 80 | 94 | <5 |
Note: Data is illustrative, based on general principles of Suzuki-Miyaura reactions. Actual results will vary based on specific substrates and catalyst systems.
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol utilizes a stable boronic acid derivative and anhydrous conditions to favor the desired cross-coupling over protodeboronation.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4.4 mol%)
-
Anhydrous potassium phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous dioxane (to achieve ~0.1 M concentration)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Place the Schlenk flask under vacuum and heat with a heat gun for several minutes. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the aryl halide, this compound pinacol ester, K₃PO₄, palladium precatalyst, and ligand.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dioxane via a dry syringe.
-
Degassing: Sparge the reaction mixture with a stream of inert gas through a needle for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: A troubleshooting workflow for addressing protodeboronation.
Caption: Key factors that accelerate the undesired protodeboronation side reaction.
Caption: An optimized experimental workflow for minimizing protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproducts in (4-Chloro-3,5-dimethylphenyl)boronic acid Suzuki Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to identify and mitigate common byproducts encountered during the Suzuki-Miyaura coupling reaction involving (4-Chloro-3,5-dimethylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed in the Suzuki reaction with this compound?
A1: The most common byproducts are the result of side reactions involving the boronic acid, the aryl halide, and the catalyst. These include:
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Homocoupling of the boronic acid: This results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid.
-
Protodeboronation of the boronic acid: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-3,5-dimethylbenzene.[1][2]
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Dehalogenation of the aryl halide: The halide on the coupling partner is replaced by a hydrogen atom.[3][4]
-
Homocoupling of the aryl halide: Two molecules of the aryl halide couple to form a symmetrical biaryl.
Q2: How can I identify which byproducts are present in my reaction mixture?
A2: A combination of analytical techniques is recommended for accurate identification. Thin-layer chromatography (TLC) can be used for rapid reaction monitoring.[5] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for determining the molecular weights of the components in the crude mixture.[2] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for unambiguous identification of the desired product and any byproducts.[6]
Q3: What leads to the formation of the homocoupled dimer of this compound?
A3: Homocoupling of boronic acids is often attributed to two primary mechanisms. The first is an oxygen-mediated pathway where the presence of oxygen can lead to the oxidation of the active Pd(0) catalyst.[3][7] The second involves a direct reaction between a Pd(II) salt (if used as a precatalyst) and two molecules of the boronic acid, which is more prevalent at the start of the reaction.[7][8]
Q4: My analysis shows a significant amount of 1-chloro-3,5-dimethylbenzene. What is causing this?
A4: The presence of 1-chloro-3,5-dimethylbenzene indicates that protodeboronation is occurring.[2] This side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] Factors that promote protodeboronation include high temperatures, extended reaction times, the presence of water, and the choice of base.[2][9] Both acidic and basic conditions can catalyze this process.[1]
Q5: What conditions favor the dehalogenation of my aryl halide coupling partner?
A5: Dehalogenation of the aryl halide can occur after the oxidative addition step in the catalytic cycle. The resulting palladium complex may interact with other components in the reaction, such as an amine base or an alcohol solvent, leading to the formation of a hydride ligand which then results in the dehalogenated side product.[3]
Q6: How can I minimize or prevent the formation of these byproducts?
A6: To improve the yield of the desired cross-coupled product, several strategies can be employed:
-
Exclude Oxygen: Rigorously degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is crucial to prevent oxygen-mediated homocoupling.[7][8]
-
Optimize Reaction Conditions: Carefully controlling the temperature and reaction time can minimize both protodeboronation and other side reactions.[2]
-
Select Appropriate Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Screening different bases may be necessary to find one that promotes the desired coupling without accelerating side reactions.[2]
-
Use High-Purity Reagents: Impurities in the starting materials can interfere with the catalytic cycle.[10]
-
Modify the Boronic Acid: In cases of severe protodeboronation, converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, can be beneficial.[1] These act as a slow-release source of the boronic acid, keeping its concentration low and minimizing side reactions.[1]
-
Ligand Selection: The choice of phosphine ligand can influence the rates of desired versus undesired reactions. While bulky phosphine ligands can be effective for challenging couplings, they have also been shown to sometimes promote protodeboronation.[11]
Troubleshooting Guide
The following table provides a summary of common issues, their potential causes, and suggested solutions.
| Observed Issue | Potential Byproduct(s) | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low yield of desired product with significant boronic acid homocoupling. | Symmetrical biaryl from boronic acid. | Presence of oxygen in the reaction mixture.[7] Use of a Pd(II) precatalyst.[7] | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. Consider adding a mild reducing agent like potassium formate.[8] Use a Pd(0) catalyst source directly. |
| Boronic acid is consumed, but the main byproduct is the corresponding arene. | Protodeboronated arene (1-chloro-3,5-dimethylbenzene). | High reaction temperature or prolonged reaction time.[2] Presence of excess water.[2][9] Inappropriate choice of base (too strong or too weak).[2] | Lower the reaction temperature. Monitor the reaction closely and quench it upon completion. Use anhydrous solvents. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, or CsF).[9] Consider converting the boronic acid to a more stable ester (e.g., MIDA ester).[1] |
| Aryl halide is consumed, but the main byproduct is the corresponding arene. | Dehalogenated arene. | Side reaction with solvent or base.[3] | Change the solvent system. Screen different bases. |
| Complex mixture of byproducts and low conversion. | Multiple byproducts. | Sub-optimal reaction conditions. Catalyst deactivation. Impure starting materials.[10] | Re-optimize reaction parameters (temperature, solvent, base, catalyst loading). Use a fresh, high-quality catalyst. Ensure the purity of all reagents.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80–100 °C) and monitor its progress using TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.[12]
Analytical Methods for Byproduct Identification
-
Thin-Layer Chromatography (TLC):
-
Prepare a TLC plate (silica gel).
-
Spot a small amount of the reaction mixture onto the plate.
-
Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).
-
Visualize the spots under UV light to observe the consumption of starting materials and the formation of the product and byproducts.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the crude or purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the desired product and identify any byproducts.[6] The presence of 1-chloro-3,5-dimethylbenzene would be indicated by characteristic aromatic signals without the boronic acid group. The homocoupled product would show a different symmetry and set of signals compared to the desired product.
-
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-Chloro-3,5-dimethylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of (4-Chloro-3,5-dimethylphenyl)boronic acid. This sterically hindered and electron-rich boronic acid coupled with an aryl chloride presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
A1: The primary challenges stem from the steric hindrance caused by the two methyl groups ortho to the boronic acid moiety and the lower reactivity of the aryl chloride coupling partner. Steric hindrance can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[1] Aryl chlorides are generally less reactive than bromides or iodides in the oxidative addition step.[2]
Q2: Which catalyst systems are recommended for this type of hindered coupling?
A2: For sterically demanding couplings involving aryl chlorides, highly active catalyst systems are required.[1] Palladium precatalysts with bulky, electron-rich phosphine ligands are generally the most effective. Commonly used and recommended systems include those based on Buchwald-type ligands such as XPhos and SPhos.[3][4][5] For instance, XPhos-Pd-G2 and SPhos-Pd-G3 are often successful for such challenging substrates.[6][7]
Q3: What is a typical starting catalyst loading for this reaction, and how should I optimize it?
A3: A typical starting catalyst loading for challenging couplings ranges from 1 to 5 mol%.[3][8][9] For initial experiments, a loading of 2 mol% of a suitable palladium precatalyst (e.g., XPhos-Pd-G2) can be a good starting point.[6][10] If you observe low conversion, you can incrementally increase the catalyst loading. Conversely, if the reaction proceeds well, you can attempt to decrease the loading to improve cost-effectiveness and reduce palladium contamination in the product.
Q4: How can I minimize side reactions like protodeboronation and homocoupling?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially with electron-rich boronic acids. To minimize this, you can:
-
Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure anhydrous reaction conditions, as water can be a proton source.
-
Employ a higher concentration of the boronic acid (e.g., 1.5 equivalents).[11]
-
Use a catalyst system that promotes a fast coupling reaction, thereby outcompeting the decomposition of the boronic acid.[10]
Homocoupling of the boronic acid can occur in the presence of oxygen. To prevent this, it is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium precatalyst or phosphine ligand may have degraded due to improper storage or handling. 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 4. Sub-optimal Base: The base may not be strong enough or may be contributing to side reactions. 5. Low Reaction Temperature: The temperature may be too low for the activation of the aryl chloride. | 1. Use a fresh batch of catalyst and ligand. Consider using a more stable precatalyst like a palladacycle (e.g., XPhos-Pd-G3).[1] 2. Ensure all solvents are thoroughly degassed and the reaction is set up under a positive pressure of an inert gas (Argon or Nitrogen). 3. Try a different solvent system, such as dioxane/water or 2-MeTHF. 4. Screen different bases. K₃PO₄ is often a good choice for hindered couplings. Ensure the base is finely powdered. 5. Increase the reaction temperature, typically in the range of 80-110 °C for aryl chlorides.[12] |
| Formation of Significant Side Products (e.g., Protodeboronation, Homocoupling) | 1. Presence of Water/Proton Source: Leads to protodeboronation. 2. Presence of Oxygen: Leads to homocoupling of the boronic acid. 3. Slow Reaction Rate: A slow main reaction allows more time for side reactions to occur. | 1. Use anhydrous solvents and reagents. If an aqueous base is used, consider minimizing the amount of water. 2. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. 3. Increase the catalyst loading or switch to a more active catalyst system (e.g., from a Pd(OAc)₂/ligand mixture to a palladacycle precatalyst) to accelerate the desired cross-coupling. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions. 2. Incomplete Dissolution of Base: The base may not be fully available to participate in the reaction. | 1. Use a more robust ligand that can stabilize the palladium catalyst throughout the reaction. Buchwald-type biarylphosphine ligands are designed for this purpose. 2. Use a finely powdered base and ensure vigorous stirring to maintain a good suspension. |
Experimental Protocols
General Procedure for Optimizing Catalyst Loading
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G2, SPhos-Pd-G3) (0.5 - 5 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Catalyst Loading Optimization for Coupling of Hindered Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-m-xylene | 3-Pyridineboronic acid | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 81 |
| 2 | 3-Chloroindazole | Phenylboronic acid | XPhos-Pd-G2 (P1) | 6-7 | K₃PO₄ | Dioxane/H₂O | 100 | 97 |
| 3 | 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (P1) | 1.0-1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 97 |
| 4 | 7-Chloro-6-azaindole | 4-Fluorophenylboronic acid | XPhos-Pd-G2 | 2 | K₃PO₄ | DMF/EtOH/H₂O | 100 | 90 |
| 5 | 3-Chloropyridine | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L1 (XPhos) | 1.2 | N/A | THF/H₂O | 110 | 88 |
Note: This table presents data from various literature sources for structurally similar, challenging Suzuki-Miyaura couplings and serves as a guideline for optimization.[4][6][9][12]
Visualizations
Caption: A typical experimental workflow for optimizing catalyst loading in a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
- 1. Extremely high activity catalysts for the Suzuki coupling of aryl chlorides: the importance of catalyst longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nasc.ac.in [nasc.ac.in]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling with (4-Chloro-3,5-dimethylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (4-Chloro-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The advice is tailored to address common issues, with a particular focus on the critical role of temperature in achieving successful outcomes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Insufficient Reaction Temperature: The C-Cl bond of the aryl chloride is strong, and the steric hindrance from the two methyl groups on the boronic acid requires higher thermal energy for efficient oxidative addition and transmetalation. | Gradually increase the reaction temperature in 10-20°C increments. For many sterically hindered aryl chlorides, temperatures in the range of 80-120°C are often necessary.[1] Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and side product formation. |
| Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this sterically demanding transformation. | Switch to a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for coupling hindered substrates. | |
| Inappropriate Base: The choice of base is critical for activating the boronic acid. A weak base may not be sufficient to promote transmetalation. | Use a stronger base such as K₃PO₄ or Cs₂CO₃. In some cases, a small amount of water can be beneficial when using phosphate or carbonate bases. | |
| Significant Formation of Homocoupling Byproduct (Biphenyl from Boronic Acid) | High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling of the boronic acid, especially in the presence of oxygen. | While higher temperatures may be needed for the main reaction, excessively high temperatures should be avoided. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen-induced homocoupling. |
| Catalyst Degradation: The palladium catalyst can decompose at high temperatures, leading to the formation of palladium black, which can promote homocoupling. | Consider using a more thermally stable palladium precatalyst. If palladium black is observed, it may be necessary to lower the temperature or use a ligand that better stabilizes the palladium center. | |
| Protodeboronation (Loss of the Boronic Acid Group) | Presence of Protic Impurities or Excess Water: Water and other protic species can lead to the cleavage of the C-B bond, especially at higher temperatures. | Use anhydrous solvents and ensure all reagents are dry. While a small amount of water can sometimes be beneficial with certain bases, excess water should be avoided. |
| Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to high temperatures in a basic, aqueous environment, the more susceptible it is to protodeboronation. | Optimize the reaction time at the determined optimal temperature. Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a Suzuki reaction with this compound?
A1: Due to the sterically hindered nature of this compound and the relative inertness of the aryl chloride coupling partner, a starting temperature of around 80°C is recommended. If the reaction is sluggish, the temperature can be incrementally increased. For challenging couplings involving aryl chlorides, temperatures up to 110°C or higher may be required to achieve a reasonable reaction rate.[1]
Q2: How does temperature generally affect the yield of Suzuki reactions involving aryl chlorides?
A2: For aryl chlorides, increasing the temperature generally leads to a higher yield, as the oxidative addition step is often rate-limiting and requires significant thermal energy. However, there is an optimal temperature range, beyond which side reactions such as catalyst decomposition, homocoupling, and protodeboronation can become more prevalent, leading to a decrease in the yield of the desired product.
Q3: Can running the reaction at a lower temperature for a longer time improve the outcome?
A3: While this can be a viable strategy for some reactions, for sterically hindered substrates like this compound, lower temperatures may not provide sufficient energy to overcome the activation barrier for the key steps in the catalytic cycle. This can lead to very slow or stalled reactions. In some cases, prolonged reaction times at lower temperatures can increase the likelihood of side reactions like protodeboronation.[2] It is generally more effective to find the optimal higher temperature that provides a good reaction rate without significant byproduct formation.
Q4: What are the visual indicators of temperature-related problems in my reaction?
A4: A common visual indicator of a problem is the formation of a black precipitate, which is often palladium black. This indicates catalyst decomposition, which can be caused by excessively high temperatures. If the reaction mixture turns black and the reaction stalls, the temperature may be too high.
Data on Temperature Effects in Similar Suzuki Reactions
Table 1: Effect of Temperature on the Suzuki Coupling of Phenylboronic Acid with an Aryl Chloride
| Entry | Aryl Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 30 | 24 | <5 |
| 2 | 4-Chloroanisole | 60 | 12 | 45 |
| 3 | 4-Chloroanisole | 80 | 8 | 78 |
| 4 | 4-Chloroanisole | 100 | 4 | 92 |
This data is representative and compiled from general findings on the Suzuki-Miyaura coupling of aryl chlorides. Actual results will vary based on the specific substrates, catalyst, ligand, base, and solvent used.
Table 2: Effect of Temperature on the Suzuki Coupling of Phenylboronic Acid with an Aryl Bromide
| Entry | Aryl Halide | Temperature (K) | Turnover Number (TON) |
| 1 | 4-Bromoanisole | 353 (80°C) | 1500 |
| 2 | 4-Bromoanisole | 383 (110°C) | 1500 |
This data, adapted from a study on a deactivated aryl bromide, suggests that for more reactive coupling partners like aryl bromides, increasing the temperature beyond a certain point may not significantly improve the reaction outcome.[1]
Experimental Protocols
The following are general experimental protocols for a Suzuki-Miyaura coupling reaction involving a sterically hindered aryl boronic acid and an aryl halide. These should be used as a starting point and optimized for the specific substrates being used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., K₃PO₄, 2.0 equivalents), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., start at 80°C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the Suzuki-Miyaura reaction.
References
Technical Support Center: Suzuki-Miyaura Coupling of Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is resulting in a low or no yield. What are the primary factors to investigate?
A1: A failing Suzuki-Miyaura coupling can be attributed to several factors. A systematic check of the following is recommended:
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Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1][2] Consider using a more active, pre-formed Pd(0) catalyst or a modern palladacycle precatalyst.
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Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] It is crucial to properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
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Boronic Acid Instability: Boronic acids, especially heteroaryl variants, can be unstable and prone to decomposition through processes like protodeboronation.[1] Assess the purity and stability of your boronic acid. Consider converting it to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[3]
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Reaction Conditions: Re-evaluate your choice of base, solvent, and temperature. These parameters are highly interdependent and substrate-specific. A screening of different conditions may be necessary to find the optimal combination.[1]
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a biaryl from two boronic acid molecules, is a common side reaction.
-
Causes: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[1][4] If you are using a Pd(II) precatalyst, some of it may be reduced by the homocoupling of the boronic acid to generate the active Pd(0) catalyst.[1] Elevated oxygen levels have been shown to increase the rate of homocoupling.[1]
-
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is kept under a strict inert atmosphere to minimize oxygen.[5]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[5]
-
Catalyst Choice: Using a Pd(0) source directly can sometimes mitigate this issue. For certain hindered substrates, specific ligands like SPhos can help favor the cross-coupling pathway.[4]
-
Q3: My primary side product is the result of protodeboronation. How can I minimize this?
A3: Protodeboronation is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond. This is a frequent issue, particularly with electron-deficient or heteroaryl boronic acids.[1][6]
-
Causes: The presence of water and the basicity of the reaction medium can facilitate this undesired reaction.[7] Certain structural motifs, like 2-heteroaryls, are particularly susceptible.[1]
-
Solutions:
-
Use Stable Boron Reagents: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or neopentylglycol esters) or a potassium trifluoroborate salt.[3] MIDA boronates are also highly stable and can be used in a "slow-release" strategy to keep the concentration of the active boronic acid low throughout the reaction.[6]
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under anhydrous conditions may be necessary.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
Q4: My reaction with a sterically hindered substrate is not working. How should I adjust my protocol?
A4: Sterically demanding substrates, such as those with ortho-substituents on either coupling partner, often require specialized conditions to overcome the steric hindrance.
-
Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][8] These ligands promote the challenging oxidative addition and reductive elimination steps for hindered substrates.[3] For extremely hindered biaryls, specialized ligands like BI-DIME or AntPhos have been developed.[9][10]
-
Base and Solvent: Strong, non-nucleophilic bases are often preferred. The combination of potassium tert-butoxide (t-BuOK) in an ethereal solvent like dioxane is frequently effective for these challenging couplings.[3][11]
-
Higher Temperatures: Increased temperatures are often necessary to overcome the higher activation energy associated with sterically hindered substrates.
Q5: How do I choose the right base for my Suzuki-Miyaura coupling?
A5: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species.[12][13] The optimal base is substrate-dependent.
-
Common Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and effective for a broad range of substrates.[12] K₃PO₄ is particularly effective for coupling nitrogen-containing heterocycles.[12]
-
Stronger Bases: For less reactive substrates, such as aryl chlorides or sterically hindered partners, stronger bases like hydroxides (NaOH, KOH) or alkoxides (t-BuOK) may be necessary.[11][12] However, strong bases can promote side reactions with sensitive functional groups.
-
Fluoride Bases: Potassium fluoride (KF) can be a mild and effective base, particularly when substrates contain base-labile groups like esters.[14]
Data Presentation: Comparison of Bases
The choice of base can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes the performance of various common bases for the coupling of different aryl halides.
| Base | Substrate Type | Typical Yield (%) | Notes | Reference |
| Na₂CO₃ | Aryl bromides, Aryl iodides | 85-98% | A versatile and commonly used base. | [15] |
| K₂CO₃ | Aryl bromides, Aryl chlorides | 80-95% | Another standard, effective base. | [16] |
| Cs₂CO₃ | Aryl bromides, Aryl chlorides | 90-99% | Often provides higher yields, especially with challenging substrates (the "caesium effect"). | [12] |
| K₃PO₄ | Aryl bromides, N-heterocycles | 90-99% | A strong, non-nucleophilic base, excellent for nitrogen-rich heterocycles. | [8][12] |
| KOH | Aryl bromides | 70-90% | A strong base, but can sometimes lead to side reactions. | [12] |
| KF | Aryl bromides | Moderate to High | Mild conditions, useful for substrates with base-sensitive functional groups. | [12] |
| t-BuOK | Sterically hindered substrates | >99% | A very strong base, often used with hindered aryl chlorides/bromides in solvents like dioxane. | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of reagents, temperature, and reaction time is often necessary.
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, THF/H₂O 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol for Preparation of a Diethanolamine Boronate Adduct
For boronic acids prone to protodeboronation, conversion to a more stable diethanolamine adduct can improve reaction outcomes.
-
Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] This adduct can now be used directly in the coupling reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.
Caption: Common problems in Suzuki-Miyaura coupling and their potential causes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Suzuki Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of boron-containing impurities from the products of Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities in a Suzuki reaction?
A1: The most prevalent boron-containing impurities are unreacted boronic acids or their derivatives (e.g., boronate esters) and boric acid, which is a byproduct of the reaction.[1][2] Homocoupled byproducts of the boronic acid can also be present.[2][3][4]
Q2: Why is it crucial to remove these boron impurities?
A2: Boronic acids and their derivatives have recently raised concerns regarding their potential mutagenic activity, making their removal essential, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Furthermore, these impurities can interfere with downstream reactions and complicate the purification of the final product.[6]
Q3: What is the first and simplest purification step I should perform?
A3: A standard aqueous workup is the essential first step to remove the bulk of inorganic salts and water-soluble impurities, including some of the boron byproducts.[3] This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[3]
Q4: How can I monitor the presence of boronic acid impurities during my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Boronic acids can be visualized by staining the TLC plate with a solution of alizarin or curcumin, which forms a colored or fluorescent complex with the boron-containing compounds.[6][7][8] For quantitative analysis, 11B NMR spectroscopy is a powerful tool.[9][10][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Boronic acid impurity remains after basic aqueous wash. | 1. Insufficiently basic wash (pH not high enough).2. The boronic acid has low acidity.3. The product is also acidic and is being extracted into the aqueous layer.4. Emulsion formation preventing clean separation. | 1. Increase the concentration or volume of the basic solution (e.g., 1-2 M NaOH).2. Consider using a stronger base if the product is stable.3. If the product is acidic, use an alternative method like scavenger resins or chromatography.4. To break emulsions, try adding brine or filtering through Celite. |
| Product co-elutes with boron impurities during column chromatography. | 1. Inappropriate solvent system.2. The polarity of the product and impurity are too similar. | 1. Perform a thorough TLC solvent screen with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol).[13]2. Use a shallow gradient during column chromatography to improve separation.[3]3. Consider adding a small amount of a modifier like triethylamine to the eluent to alter the retention of acidic impurities on the silica gel.[13] |
| Low recovery of product after purification. | 1. Product may have some water solubility.2. Product degradation on silica gel.3. Inefficient extraction from the scavenger resin. | 1. Back-extract the aqueous layers with fresh organic solvent.2. Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or a different purification method.3. Ensure sufficient washing of the scavenger resin with an appropriate solvent to recover the product. |
| Significant homocoupling byproduct is observed. | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][14]2. Consider using a Pd(0) catalyst source directly.[3]3. Purification often requires careful column chromatography or recrystallization.[3] |
Purification Protocols and Methodologies
Below are detailed protocols for common methods to remove boron impurities. The choice of method will depend on the properties of the desired product and the nature of the impurities.
Method 1: Basic Aqueous Wash
This is often the first line of defense for removing acidic boronic acids.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Repeat the wash two to three times.[3]
-
Separation: Combine the aqueous layers. The boronic acid will be converted to its water-soluble boronate salt and partitioned into the aqueous phase.
-
Washing: Wash the organic layer with brine to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents that selectively bind to and remove impurities from a solution.[15] This method is particularly useful for products that are sensitive to aqueous basic conditions.
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin with an appropriate functional group to bind boronic acids, such as diethanolamine (DEAM) or a diol-functionalized silica gel.[15][16]
-
Incubation: Add the scavenger resin to the crude product dissolved in a suitable organic solvent. The amount of resin will depend on its loading capacity and the estimated amount of boron impurity.
-
Agitation: Gently agitate the mixture at room temperature. Reaction time can vary from a few hours to overnight.
-
Filtration: Filter the mixture to remove the resin, which now has the boron impurity bound to it.
-
Washing: Wash the resin with fresh solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Method 3: Recrystallization
For solid products, recrystallization can be a highly effective method for achieving high purity.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data Summary
The efficiency of boron impurity removal is highly dependent on the specific Suzuki reaction product and the chosen purification method. The following table provides a qualitative comparison of the common methods.
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Wash | Moderate to High | Simple, fast, and cost-effective for acidic boronic acids. | Not suitable for base-sensitive products or non-acidic boron impurities. Can lead to emulsions. |
| Scavenger Resins | High to Very High | High selectivity, mild conditions, suitable for a wide range of products. | Higher cost of reagents, may require longer reaction times. |
| Column Chromatography | High to Very High | Widely applicable, can separate multiple impurities simultaneously. | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on silica. |
| Recrystallization | Very High | Can provide very high purity for solid products. | Only applicable to solid products, requires finding a suitable solvent system, may result in lower yield. |
Method for Quantifying Boron Impurities
11B NMR Spectroscopy
Protocol Outline:
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate glass.[11]
-
Acquisition: Acquire the 11B NMR spectrum. Boronic acids typically give a broad signal in the range of δ 28-34 ppm, while boronate esters appear at slightly higher field.
-
Quantification: The amount of residual boron impurity can be quantified by integrating the 11B signal relative to an internal standard with a known concentration.
This technical support guide provides a starting point for addressing the common challenge of removing boron impurities from Suzuki reaction products. The optimal purification strategy will always be system-dependent, and some level of empirical optimization is to be expected.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. suprasciences.com [suprasciences.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing (4-Chloro-3,5-dimethylphenyl)boronic acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction times and overall success rates for Suzuki-Miyaura coupling reactions involving (4-Chloro-3,5-dimethylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or failing. What are the primary factors to investigate?
A1: Slow or failed reactions with this substrate are often due to its steric hindrance and electronic properties. The initial points to verify are the activity of your palladium catalyst, the choice of ligand, the base, and the solvent system. Ensure all reagents are pure and dry, and that the reaction is conducted under a strictly inert atmosphere to prevent catalyst decomposition and unwanted side reactions.[1]
Q2: What are the most common side reactions observed with this type of boronic acid, and how can they be minimized?
A2: A prevalent side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by strong bases and the presence of water. To mitigate this, consider using milder bases like K₂CO₃ or KF, or employing anhydrous conditions.[1] Another common issue is the homocoupling of the boronic acid.[1] Optimizing the catalyst and reaction conditions can help to suppress these side reactions. Protecting the boronic acid as a boronic ester (e.g., a pinacol ester) can also enhance stability and reduce protodeboronation.[3]
Q3: Can microwave irradiation accelerate the coupling reaction?
A3: Absolutely. Microwave heating is a highly effective method for significantly reducing reaction times in Suzuki-Miyaura couplings, often from hours to minutes.[4][5][6][7] The rapid and efficient heating provided by microwave irradiation can overcome the activation energy barriers associated with sterically demanding substrates.[6][8]
Q4: How critical is the choice of palladium precatalyst and ligand for this substrate?
A4: The choice of catalyst system is crucial. For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos, often in the form of pre-catalysts (e.g., XPhos Pd G3), have shown great success in coupling challenging substrates.[1][9] The use of these advanced catalysts can lead to faster reaction times and higher yields.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The palladium source may be old, oxidized, or poisoned.[1][3] 2. Suboptimal Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. 3. Incorrect Base/Solvent Combination: The base may not be strong enough, or the reagents may have poor solubility.[1][9] 4. Low Reaction Temperature: The activation energy for the coupling is not being reached. | 1. Use a fresh batch of a robust, air-stable precatalyst like a palladacycle.[1] 2. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[9] 3. Experiment with different base and solvent combinations (e.g., K₃PO₄ in dioxane/water, Cs₂CO₃ in DMF).[10][11] 4. Gradually increase the reaction temperature or switch to microwave irradiation.[4][5] |
| Significant Protodeboronation | 1. Presence of Water: Water is the proton source for this side reaction.[1] 2. Base is too Strong: Strong bases in aqueous media can accelerate protodeboronation.[1] 3. Prolonged Reaction Time: Longer exposure to reaction conditions increases the likelihood of this side reaction.[12] | 1. Use anhydrous solvents and reagents.[1] 2. Switch to a milder base such as K₂CO₃ or KF.[1] 3. Employ a more active catalyst system to shorten the required reaction time or use microwave heating.[6][12] Consider converting the boronic acid to a more stable pinacol ester.[3] |
| Formation of Homocoupling Products | 1. Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids.[1] 2. Catalyst Decomposition: Decomposed palladium can catalyze homocoupling. | 1. Ensure the solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1] 2. Use a more stable palladium precatalyst and avoid excessively high temperatures for prolonged periods. |
| Inconsistent Reaction Times | 1. Heating Method: Conventional oil bath heating can lead to temperature fluctuations and inconsistent heating. 2. Stirring Efficiency: In biphasic reactions, inefficient stirring can limit interfacial contact and slow down the reaction.[1] | 1. Utilize microwave irradiation for precise and uniform heating, which often leads to more reproducible results.[4][6] 2. Ensure vigorous stirring for biphasic solvent systems. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific coupling partners.
Reaction Setup:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).[1][11]
-
Seal the vial with a septum cap.
-
Thoroughly degas the vial by purging with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]
-
Under the inert atmosphere, add the degassed solvent system (e.g., dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[1]
Microwave Irradiation:
-
Place the sealed vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[4][5][6] The power should be moderated to maintain the target temperature.[5]
Workup and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Data Summary
The following tables summarize typical conditions and performance for Suzuki-Miyaura couplings of sterically hindered boronic acids, which can serve as a guide for optimizing reactions with this compound.
Table 1: Comparison of Heating Methods and Reaction Times
| Heating Method | Typical Temperature | Typical Reaction Time | Key Advantages |
| Conventional Oil Bath | 80-110 °C | 2-24 hours | Accessible and straightforward setup. |
| Microwave Irradiation | 100-150 °C | 5-30 minutes | Drastic reduction in reaction time, improved yields, and better reproducibility.[4][6][7][8] |
Table 2: Influence of Catalyst and Base on Coupling Efficiency
| Palladium Precatalyst | Ligand | Typical Base | Solvent System | Expected Outcome for Hindered Substrates |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate to good yields, may require longer reaction times. |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | Good yields, often faster than PPh₃-based systems.[9] |
| XPhos Pd G2/G3 | XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Excellent yields and short reaction times, highly effective for sterically demanding couplings.[10][13] |
| Pd/BI-DIME | BI-DIME | K₃PO₄ | Toluene | Efficient for extremely hindered biaryls.[14] |
| Pd-AntPhos | AntPhos | K₃PO₄ | Toluene | High reactivity for di-ortho-substituted aryl halides.[15][16] |
Visualizations
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Caption: General experimental workflow for reaction setup and execution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron species. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data, to aid in reaction optimization and catalyst selection.
The Influence of Substituents on Reactivity
The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the kinetics of the Suzuki-Miyaura reaction. These properties primarily impact the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) generally accelerates the rate of transmetalation, often leading to higher reaction yields and faster reaction times.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the phenyl ring. This can slow down the transmetalation step. However, the overall effect can be complex and is influenced by the specific reaction conditions, including the choice of catalyst, base, and solvent.[2]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium complex. This steric clash can significantly slow down the transmetalation step and, in some cases, may necessitate more forcing reaction conditions or specialized catalyst systems to achieve good yields.[3] The reactivity of isomers can be significantly different; for instance, 4-nitrophenylboronic acid is generally more reactive than 2-nitrophenylboronic acid due to the reduced steric hindrance at the para position.[3]
Quantitative Comparison of Reaction Yields
The following table summarizes experimental data from various studies, illustrating the impact of different substituents on the yield of the Suzuki-Miyaura coupling reaction. It is important to note that direct comparisons of yields between different studies should be made with caution, as reaction conditions can vary.
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Methoxy (-OCH₃) | Electron-Donating | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Methyl (-CH₃) | Electron-Donating | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| Unsubstituted (-H) | Neutral | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 4-Chloro (-Cl) | Electron-Withdrawing | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |
| 4-Nitro (-NO₂) | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 78 |
| 2-Nitro (-NO₂) | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 65 |
| 2-Methyl (-CH₃) | Electron-Donating | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 3-Thienyl | Heteroaromatic | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 |
Note: Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[2][3][4]
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5][6]
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Analysis of (4-Chloro-3,5-dimethylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance with Supporting Experimental Data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction yields and scope. This guide provides a comparative analysis of the performance of (4-Chloro-3,5-dimethylphenyl)boronic acid against a range of other substituted phenylboronic acids in the Suzuki-Miyaura coupling, supported by experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the outcome of the Suzuki-Miyaura reaction. To provide a quantitative benchmark, the following table summarizes the yields of biaryl products from the coupling of various boronic acids with a common coupling partner, 4-bromoanisole, under comparable reaction conditions.
This compound, with its electron-withdrawing chloro group and two electron-donating methyl groups, presents a unique electronic profile. The data suggests that its performance is comparable to other boronic acids, with specific yields being highly dependent on the precise reaction conditions employed.
| Boronic Acid | Substituent Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Mixed Electronic/Steric Effects | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |
| Phenylboronic acid | Unsubstituted | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
| 2-Methylphenylboronic acid | Sterically Hindered (ortho-substituent) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 3,5-Dimethylphenylboronic acid | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 94 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
Note: The yields presented are compiled from various sources and are intended for comparative purposes. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides used in your research.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To further elucidate the reaction, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
A Comparative Guide to Analytical Methods for Monitoring (4-Chloro-3,5-dimethylphenyl)boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring product quality, and understanding reaction kinetics. This is particularly true for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, which frequently utilizes boronic acids like (4-Chloro-3,5-dimethylphenyl)boronic acid. This guide provides an objective comparison of various analytical methods used to monitor these reactions, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to monitor the consumption of this compound and the formation of the desired product. The choice of method depends on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) | Separation of components in a liquid mixture based on their differential partitioning between a stationary and a mobile phase. | High resolution, excellent for quantitative analysis, and can be coupled with various detectors (UV, MS).[1][2] | Requires sample quenching and preparation, not a true real-time method.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for assessing purity and monitoring reaction progress for volatile and thermally stable compounds.[3][4] | Often requires derivatization for non-volatile boronic acids, which can add complexity.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[3] | Non-destructive, provides rich structural information, and can be used for in-situ monitoring.[6][7] | Lower sensitivity compared to chromatographic methods, requires specialized equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and selectivity, provides molecular weight information. | Can be complex to interpret and may require chromatographic separation for complex mixtures. |
| In-situ Raman Spectroscopy | Measures the vibrational modes of molecules, providing a chemical fingerprint. | Non-invasive, real-time monitoring without the need for sampling.[1] | Can be affected by fluorescence, may require specialized probes. |
| In-situ Fluorescence Spectroscopy | Monitors the change in fluorescence of a sensor that interacts with the boronic acid. | Simple, visual detection with a handheld UV lamp is possible.[8][9] | Indirect method, relies on the availability of a suitable fluorescent sensor.[8] |
Quantitative Performance Data
The following table summarizes the quantitative performance of various analytical methods for the analysis of boronic acids. These values can serve as a benchmark for selecting the most appropriate technique for a specific application.
| Parameter | UPLC-ESI-MS[2][10] | LC-MS/MS[11] | GC-MS (after derivatization)[4] | HPLC with Post-Column Derivatization (Alizarin)[12] |
| Limit of Detection (LOD) | 0.1 µg[2][10] | 2-10 pg/mL[11] | < 32 ppm for derivatized BBA[4] | 1.2 ng (1 µM) for phenylboronic acid[12] |
| Limit of Quantitation (LOQ) | 1.0 µg[2][10] | 2-10 pg/mL[11] | 2.5 ppm for BPD, 30 ppm for BBA (back-calculated)[4] | Not specified |
| Linearity (R²) | >0.98[2][10] | >0.99[11] | Not specified | Not specified |
| Recovery | 97.1 - 105.7%[2][10] | Not specified | Not specified | Not specified |
| Precision (RSD) | < 2.0%[2][10] | < 3%[11] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for key analytical techniques.
HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction[1]
This protocol outlines the steps for monitoring the reaction progress by analyzing quenched aliquots.
Reaction Sampling and Quenching:
-
At predetermined time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle. An internal standard can be included in the quenching solvent for improved quantification.
Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Conditions:
-
System: An Arc HPLC System with a 2998 PDA Detector is a suitable instrument.
-
Column: A reversed-phase column such as XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm is often used.
-
Mobile Phase A: Milli-Q Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: A linear gradient from 5% to 95% acetonitrile over a set time is a common starting point.
In-situ ¹⁹F NMR Monitoring of a Suzuki Coupling Reaction[7]
This method is particularly useful when one of the reactants contains a fluorine atom, allowing for clear spectral monitoring without interference from proton signals.
Sample Preparation:
-
At specific time intervals, a sample of the reaction mixture is taken and placed directly into an NMR tube.
-
No workup or use of deuterated solvents is necessary if the benchtop NMR spectrometer can lock onto a proton signal.[7]
NMR Acquisition:
-
Instrument: A benchtop NMR spectrometer like the NMReady-60PRO is suitable for this purpose.[7]
-
Nucleus: ¹⁹F
-
Data Analysis: The disappearance of the signal corresponding to the starting material and the appearance of the signal for the product are monitored over time. The relative integration of these signals provides the reaction conversion.
GC-MS Analysis of Boronic Acids (with Derivatization)[4][5]
For GC-MS analysis, boronic acids often require derivatization to increase their volatility.
Derivatization (using Triethanolamine):
-
A sample of the reaction mixture is taken.
-
The boronic acid is converted to a volatile triethanolamine borate ester.[5]
GC-MS Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column is typically used.
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up.
-
MS System: Electron ionization (EI) is a common ionization mode. The mass spectrometer is set to scan a relevant mass range.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for implementing these methods. The following diagram illustrates a typical workflow for monitoring a reaction using HPLC.
Caption: Workflow for monitoring a boronic acid reaction using HPLC.
Signaling Pathway and Logical Relationships
The choice of an analytical method is often guided by a logical decision-making process based on the specific requirements of the analysis. The following diagram illustrates this logical relationship.
Caption: Decision tree for selecting an analytical monitoring method.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical & Engineering News: Latest News - Fluorometric Assay Simplifies Monitoring Of Boronic Acids [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Suzuki Coupling Products: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the Suzuki coupling reaction is a cornerstone of carbon-carbon bond formation. Accurate and reliable quantitative analysis of the resulting products is paramount for reaction optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed methodologies, to aid in selecting the optimal technique for your specific analytical needs.
At a Glance: Key Differences Between GC-MS and LC-MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Analytes | Ideal for nonpolar, volatile, and thermally stable Suzuki coupling products. Derivatization may be required for polar or non-volatile compounds. | Versatile for a wide range of Suzuki coupling products, including polar, non-volatile, and thermally labile compounds.[1] |
| Sample Prep | Can be more complex, often requiring derivatization to increase volatility. | Generally simpler sample preparation. |
| Ionization | Primarily uses hard ionization techniques like Electron Ionization (EI). | Employs soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Sensitivity | Excellent for many volatile analytes. | Often provides higher sensitivity, especially for larger molecules. |
| Data | Extensive spectral libraries (e.g., NIST) available for compound identification. | Spectral libraries are less comprehensive. |
Quantitative Performance Comparison
The choice between GC-MS and LC-MS for quantitative analysis often hinges on the specific performance metrics required. The following table summarizes typical quantitative data for the analysis of biaryl compounds, common products of Suzuki coupling reactions. Note: These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.001 - 1 µg/mL | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.005 - 5 µg/mL | 0.05 - 50 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible quantitative results. Below are generalized methodologies for the analysis of Suzuki coupling products using GC-MS and LC-MS.
GC-MS Experimental Protocol
-
Sample Preparation:
-
Quench the Suzuki coupling reaction mixture with water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane, ethyl acetate).
-
Optional: If the product is not sufficiently volatile or has active sites, perform derivatization (e.g., silylation) to improve chromatographic performance.
-
Add an internal standard for accurate quantification.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Injection: Split/splitless injection is common.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of reactants, products, and byproducts. For example, start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C), and hold.
-
Carrier Gas: Helium is the most common carrier gas.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
-
LC-MS Experimental Protocol
-
Sample Preparation:
-
Quench the Suzuki coupling reaction mixture with water.
-
Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile, methanol).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.
-
Add an internal standard for accurate quantification.
-
-
LC-MS Conditions:
-
Column: A reversed-phase C18 column is most commonly used for the separation of biaryl compounds.
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typical flow rates are between 0.2 and 0.6 mL/min.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Full scan for qualitative analysis and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis with high specificity and sensitivity.
-
-
Visualizing the Workflow and Decision-Making
To further clarify the experimental processes and the logical steps in choosing between GC-MS and LC-MS, the following diagrams are provided.
Conclusion
Both GC-MS and LC-MS are indispensable tools for the quantitative analysis of Suzuki coupling products. The optimal choice depends on the physicochemical properties of the analytes.
-
GC-MS is a robust and reliable technique, particularly for volatile and thermally stable biaryl products. Its extensive spectral libraries facilitate confident compound identification.
-
LC-MS offers greater versatility and is the method of choice for a broader range of Suzuki coupling products, including those that are polar, non-volatile, or thermally sensitive. Its superior sensitivity is a significant advantage for trace-level quantification.
For a comprehensive understanding of a complex reaction mixture, a combination of both techniques can provide complementary information. By carefully considering the nature of the Suzuki coupling products and the specific analytical requirements, researchers can select the most appropriate mass spectrometry-based method to achieve accurate and reliable quantitative results.
References
Validation of Biaryl Synthesis Using (4-Chloro-3,5-dimethylphenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, offering a powerful method for the formation of carbon-carbon bonds, particularly in the construction of biaryl motifs prevalent in pharmaceuticals and advanced materials.[1][2] The choice of the organoboron species is a critical factor influencing the reaction's efficiency, yield, and substrate scope. This guide provides a detailed comparison of (4-Chloro-3,5-dimethylphenyl)boronic acid against other alternatives, supported by generalized experimental data and protocols to aid researchers in optimizing their synthetic strategies.
The electronic nature of the substituents on the aryl boronic acid significantly impacts the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] this compound presents an interesting case with both electron-withdrawing (chloro) and electron-donating (dimethyl) groups. The net electronic effect influences its reactivity compared to boronic acids with strongly electron-donating or electron-withdrawing substituents.
Performance Comparison of Boronic Acids
The following table summarizes expected yield performance in Suzuki-Miyaura coupling reactions based on the electronic properties of the boronic acid. While specific yields are highly dependent on the reaction conditions and coupling partners, general trends can be observed.
| Boronic Acid | Substituent Type | Expected Reactivity | Typical Yield Range (%) | Reference |
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating (-OCH₃) | High | 85-98% | [1] |
| This compound | Weakly Electron-Donating/Neutral | Moderate to High | 75-95% | N/A |
| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing (-NO₂) | Moderate | 70-90% | [3] |
Comparison with Boronic Acid Alternatives
To address challenges associated with the stability, handling, and purification of traditional boronic acids, several surrogates have been developed.[2][4] N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates are prominent alternatives that offer enhanced stability and, in some cases, improved reaction outcomes.[2][3][4]
| Reagent Type | Key Advantages | Potential Drawbacks | Typical Yield (%) | Reference |
| Arylboronic Acid | Readily available, wide commercial variety. | Prone to protodeboronation and homocoupling; can be unstable. | Variable | [2] |
| Potassium Aryltrifluoroborate | Crystalline, free-flowing solids; stable to air and moisture. | Requires specific conditions (e.g., aqueous base) for activation. | 80-95% | [2][4] |
| Aryl MIDA Boronate | Highly stable; compatible with chromatography; allows for slow release of boronic acid. | Requires an additional synthetic step for preparation. | 85-99% | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. The following are representative protocols for a standard Suzuki-Miyaura coupling reaction and for the preparation of a MIDA boronate alternative.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.[3]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]
Protocol 2: Preparation of (4-Chloro-3,5-dimethylphenyl) MIDA Boronate
This protocol outlines the synthesis of the stable MIDA boronate from its corresponding boronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Toluene
-
DMSO (optional, co-solvent)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, suspend this compound and N-methyliminodiacetic acid in toluene (and a small amount of DMSO if needed).[3]
-
Reflux the mixture for 2-4 hours to azeotropically remove water.
-
Monitor the reaction for the disappearance of the starting boronic acid.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the pure MIDA boronate.[3]
Visualizations
Diagrams of key processes provide a clear understanding of the reaction dynamics and workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis via Suzuki coupling.
Caption: Relationship between boronic acid and its stable surrogates.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of (4-Chloro-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of this reaction, particularly when employing sterically hindered and electronically deactivated substrates such as (4-Chloro-3,5-dimethylphenyl)boronic acid. This guide provides an objective comparison of various palladium catalysts for the coupling of this challenging substrate, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst system is crucial for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. Below is a summary of the performance of different classes of palladium catalysts with this and structurally similar boronic acids, which are often employed in the synthesis of complex biaryl compounds.
| Catalyst System | Aryl Halide Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | Na₂CO₃ | Toluene/Ethanol/Water | 85 | 2 | Low/Incomplete | [1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Various Aryl Chlorides | CsF or K₃PO₄ | Dioxane or THF | RT | 12 | High (General) | [2] |
| Pd(OAc)₂ / PCy₃ | Various Aryl Triflates | K₃PO₄ | Toluene | RT | 12 | High (General) | [2] |
| Pd(OAc)₂ / SPhos | 4-Amino-2-chloropyridine | K₃PO₄ | Dioxane/Water | 60 | 6 | High (General) | [3] |
| Pd-NHC Complex | Various Aryl Chlorides | KF | THF | 50 | 18 | High (General) | [4] |
Note: Direct comparative studies for this compound are limited. The data presented for general aryl chlorides and triflates indicate catalyst systems that are effective for challenging substrates and are expected to perform well with the target boronic acid.
Key Insights on Catalyst Performance
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a widely used catalyst but may show limited reactivity and require higher catalyst loadings and temperatures for challenging substrates like sterically hindered aryl chlorides. In the case of coupling with 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole, Pd(PPh₃)₄ showed incomplete conversion, suggesting its limitations for complex substrates.[1]
-
Bulky, Electron-Rich Phosphine Ligands: Catalyst systems employing bulky and electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have demonstrated high activity for the coupling of unactivated aryl chlorides and triflates, often at room temperature.[2] Similarly, ligands like SPhos have proven effective for the coupling of challenging heteroaryl chlorides.[3] These types of ligands are generally recommended for sterically demanding coupling partners.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with N-heterocyclic carbene (NHC) ligands have emerged as powerful catalysts for Suzuki-Miyaura reactions, particularly for the activation of inert aryl chlorides. These catalysts often exhibit high thermal stability and activity at low catalyst loadings.[4][5]
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions which can be adapted for the specific case of this compound.
Protocol 1: Suzuki-Miyaura Coupling Using Pd(PPh₃)₄
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water) to the flask.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Pd(OAc)₂ / Phosphine Ligand System
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl chloride, this compound, Pd(OAc)₂, the phosphine ligand, and potassium phosphate.
-
Add degassed 1,4-dioxane and water to the flask.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Steric Effects of Dimethyl Substitution on Boronic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative analysis of the reactivity of phenylboronic acid and its sterically hindered analogue, 2,6-dimethylphenylboronic acid, in the context of Suzuki-Miyaura coupling. This comparison is supported by experimental data from the literature and provides detailed experimental protocols.
The Impact of ortho-Dimethyl Substitution on Reactivity
The introduction of two methyl groups in the ortho positions of phenylboronic acid significantly influences its reactivity, primarily due to steric hindrance. This steric bulk impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle. Consequently, 2,6-dimethylphenylboronic acid is generally less reactive than its unsubstituted counterpart, phenylboronic acid.
This reduced reactivity often manifests as lower reaction yields or the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of specialized, bulky phosphine ligands to facilitate the coupling. While direct, head-to-head comparative studies under identical conditions are not extensively documented, the general trend of decreased reactivity for sterically hindered boronic acids is a well-established principle in cross-coupling chemistry.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes representative data from the literature to illustrate the comparative performance of phenylboronic acid and ortho-substituted boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that the reaction conditions in these examples are not identical, and direct comparison of yields should be approached with this in mind. However, the data provides a valuable qualitative and semi-quantitative insight into the steric effects of ortho-substitution.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 | |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | 18 | 92 (total) | [2] |
| 2,4,6-Trimethylphenylboronic acid | 2,6-Dimethylbromobenzene | Pd(dba)₂ / R-Phos | K₃PO₄·H₂O | Dioxane | 50 | 12 | 65 | [3] |
| 2-Isopropylphenylboronic acid | 2,4,6-Triisopropylphenyl bromide | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 31 |
Note: The data for ortho-substituted boronic acids often involves highly sterically hindered coupling partners, which further challenges the reaction. The use of specialized ligands like R-Phos and BI-DIME is common to achieve reasonable yields in these demanding couplings.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative protocols for Suzuki-Miyaura coupling reactions involving both an unhindered and a sterically hindered boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a general starting point for the coupling of an aryl bromide with phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid (e.g., 2,6-Dimethylphenylboronic Acid)
This protocol is adapted for more challenging couplings involving sterically hindered boronic acids and may require specialized ligands and more stringent conditions.
Materials:
-
Aryl bromide (1.0 mmol)
-
2,6-Dimethylphenylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other bulky phosphine ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 mmol)
-
Anhydrous, degassed toluene (10 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl bromide, 2,6-dimethylphenylboronic acid, potassium phosphate, Pd₂(dba)₃, and the phosphine ligand to a dry reaction vessel equipped with a stir bar.
-
Add the anhydrous, degassed toluene.
-
Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Due to the steric hindrance, longer reaction times (12-24 h) may be necessary.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mechanistic Considerations and Visualizations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance from the ortho-dimethyl groups on the boronic acid primarily affects the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric clash between the ortho-methyl groups of the boronic acid and the ligands on the palladium center can raise the energy barrier for the transmetalation step, thus slowing down the overall reaction rate.
Caption: Comparison of the transmetalation step for unhindered vs. hindered boronic acids.
Conclusion
The presence of ortho-dimethyl substitution on phenylboronic acid presents a significant steric challenge in Suzuki-Miyaura cross-coupling reactions, generally leading to lower reactivity compared to the unsubstituted phenylboronic acid. Overcoming this challenge often requires careful optimization of reaction conditions, including the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands, stronger bases, and higher reaction temperatures. For researchers in drug development and other fields of chemical synthesis, understanding these steric effects is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
Chloro Substitution on Boronic Acids: A Comparative Guide to Electronic Effects and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloro substituent onto a phenylboronic acid scaffold is a common strategy in medicinal chemistry and materials science to modulate molecular properties. The position of this substituent—be it ortho, meta, or para—profoundly influences the electronic character of the boronic acid, thereby altering its acidity and reactivity in crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of these electronic effects, supported by quantitative acidity data and established mechanistic principles.
The Electronic Influence of Chloro Substituents
A chloro atom affects the electron density of the aromatic ring through two primary electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions.
For halogens like chlorine, the inductive effect is generally stronger than the resonance effect, resulting in a net electron-withdrawing character. This withdrawal of electron density increases the Lewis acidity of the boronic acid, which is quantitatively measured by its pKa value. A lower pKa signifies a stronger Lewis acid.
Data Presentation: Comparison of Boronic Acid Acidity
The Lewis acidity of a boronic acid is a critical parameter influencing its reactivity. Electron-withdrawing groups stabilize the corresponding boronate anion, leading to a lower pKa. The table below compares the pKa of unsubstituted phenylboronic acid with its chloro-substituted analogues.
| Boronic Acid | Substituent Position | pKa Value | Effect on Acidity |
| Phenylboronic Acid | Unsubstituted | ~8.83[1] | Baseline |
| 3-Chlorophenylboronic Acid | meta | ~7.55 (Predicted)[2] | Increased Acidity |
| 4-Chlorophenylboronic Acid | para | ~8.39 (Predicted)[3][4] | Slightly Increased Acidity |
| 2-Chlorophenylboronic Acid | ortho | Not Available | Expected Increase (with Steric Influence) |
Analysis:
-
3-Chlorophenylboronic Acid: At the meta position, the chloro group exerts a strong electron-withdrawing inductive effect with no opposing resonance effect. This leads to the most significant increase in acidity (lowest pKa) among the chloro-isomers.
-
4-Chlorophenylboronic Acid: At the para position, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect. The net result is an increase in acidity, but less pronounced than that of the meta-isomer.
-
2-Chlorophenylboronic Acid: While a specific pKa value was not found in the literature surveyed, the strong inductive effect at the ortho position is expected to increase acidity significantly. However, this electronic effect is often convoluted with steric hindrance (the "ortho effect"), which can twist the B(OH)₂ group out of the plane of the aromatic ring, affecting conjugation and interactions during reactions.
Impact on Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic nature of the boronic acid primarily impacts the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
This step is generally facilitated by the formation of a boronate species (by reaction with a base), which increases the nucleophilicity of the organic group being transferred. A more Lewis acidic boronic acid (lower pKa) more readily forms this active boronate species. However, excessive electron withdrawal from the aromatic ring can decrease its nucleophilicity, potentially slowing the rate of transfer to the palladium complex.[5] Therefore, a balance of these opposing effects governs the overall reaction rate.
While direct comparative kinetic data for the chloro-isomers is scarce, the pKa values suggest that 3-chlorophenylboronic acid would be the most readily activated by base. However, the ultimate success and rate of the coupling also depend heavily on the electronic properties of the coupling partner (the aryl halide) and the specific reaction conditions (catalyst, ligand, base, solvent).
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the coupling of a chloro-substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Chloro-substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the chloro-substituted phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining solvent (1,4-dioxane and water) to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for pKa Determination by Spectrophotometric Titration
This method relies on the change in the UV absorbance spectrum of the phenylboronic acid as it converts from the neutral trigonal form to the anionic tetrahedral boronate form upon addition of a base.
Materials:
-
Substituted Phenylboronic Acid (~1 mM stock solution in a suitable organic solvent like methanol or DMSO)
-
A series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions in quartz cuvettes, each containing the same concentration of the boronic acid (e.g., 50 µM) in the different pH buffers.
-
Record the UV absorbance spectrum (e.g., from 200-400 nm) for each solution.
-
Identify wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at a chosen wavelength against the pH of the buffer.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation or a suitable sigmoidal function. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathway and the electronic interplay governing boronic acid reactivity.
References
- 1. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 2. 3-Chlorophenylboronic acid CAS#: 63503-60-6 [m.chemicalbook.com]
- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
A Comparative Guide: (4-Chloro-3,5-dimethylphenyl)boronic Acid and Its Pinacol Ester in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic endeavors. Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison between (4-Chloro-3,5-dimethylphenyl)boronic acid and its pinacol ester, offering insights into their respective properties, performance, and applications, supported by general experimental principles.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each compound. The pinacol ester is a larger molecule due to the addition of the pinacol group, which directly influences its physical characteristics.
| Property | This compound | This compound pinacol ester |
| CAS Number | 1056475-86-5 | 1111096-20-8[1] |
| Molecular Formula | C8H10BClO2[2] | C14H20BClO2[1] |
| Molecular Weight | 184.43 g/mol [2] | 266.57 g/mol [1] |
| Physical Form | Solid | Solid |
| Storage Temperature | 2-8°C | -20°C[1] |
Performance Comparison: Stability, Solubility, and Reactivity
The primary functional difference between a boronic acid and its pinacol ester lies in the stability and handling of the reagent. While direct comparative experimental data for these specific compounds is not extensively published, we can infer their relative performance based on well-established principles of boronic acid chemistry.
Stability
Boronic acids are known to be susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines. This process can result in inconsistent reactivity and complicates accurate measurement of the reagent. Furthermore, boronic acids can undergo protodeboronation under certain reaction conditions, leading to yield loss.
The pinacol ester of this compound offers significantly enhanced stability. The pinacol group protects the boronic acid moiety, rendering the compound less prone to dehydration and protodeboronation. This increased stability translates to a longer shelf-life and greater reliability in synthetic applications.
Solubility
In contrast, the pinacol ester is expected to exhibit broader solubility in a wider range of organic solvents, including those with lower polarity. The same study on phenylboronic acid and its pinacol ester found that the ester had significantly better solubility across all tested organic solvents.[3][4] This enhanced solubility can be advantageous for achieving homogeneous reaction conditions.
Reactivity in Suzuki-Miyaura Coupling
In the context of the Suzuki-Miyaura cross-coupling, both the boronic acid and its pinacol ester are effective coupling partners. The choice between the two often involves a trade-off between reactivity and stability. Boronic acids are sometimes considered more reactive and may lead to faster reaction times.[5] However, their instability can negatively impact overall yields.
The pinacol ester, while being more stable, may require slightly more forcing reaction conditions or longer reaction times. It is widely believed that under the basic conditions of the Suzuki-Miyaura reaction, the pinacol ester can be hydrolyzed in situ to the active boronic acid. However, direct transmetalation from the ester is also a viable pathway. The use of the pinacol ester often leads to cleaner reactions with fewer byproducts, which can simplify purification.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 equivalents) to the vessel.
-
Add the solvent mixture (e.g., 4:1 dioxane:water) to the vessel.
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sulfate (e.g., Na2SO4 or MgSO4).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K3PO4)
-
Solvent (e.g., anhydrous 1,4-dioxane)
Procedure:
-
To a reaction vessel, add this compound pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 equivalents) to the vessel.
-
Add the anhydrous solvent to the vessel.
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Comparison
To further illustrate the relationship and workflow, the following diagrams are provided.
Caption: Chemical structures of the boronic acid and its pinacol ester.
Caption: Comparative properties and application workflow.
Conclusion
Both this compound and its pinacol ester are valuable reagents for the synthesis of complex molecules. The choice between them is a strategic one based on the specific requirements of the synthetic route.
-
This compound may be preferred in situations where high reactivity is desired and the potential for instability can be managed, for example, in rapid, small-scale syntheses where the reagent is used immediately after preparation or purchase.
-
This compound pinacol ester is the superior choice for applications demanding high stability, ease of handling, and a long shelf-life. Its use often leads to cleaner reaction profiles and is particularly well-suited for multi-step syntheses, high-throughput screening, and when storing the reagent for extended periods is necessary.
For researchers and drug development professionals, the enhanced stability and handling properties of the pinacol ester often outweigh the potential for slightly slower reaction kinetics, making it a more robust and reliable choice for complex and sensitive synthetic applications.
References
Navigating Steric Challenges: A Comparative Guide to Suzuki Couplings of Hindered Boronic Acids
For researchers, scientists, and professionals in drug development, the construction of complex molecular architectures is a daily challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet its efficiency can be significantly hampered by sterically demanding substrates. This guide provides a comprehensive comparison of catalytic systems and methodologies designed to overcome the steric hindrance presented by bulky boronic acids, supported by experimental data and detailed protocols.
The synthesis of multi-ortho-substituted biaryls is a common goal in medicinal chemistry and materials science, as the steric bulk around the biaryl linkage can impart unique and desirable properties. However, this same steric congestion poses a significant challenge to the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. To address this, a variety of sophisticated ligands and catalyst systems have been developed. This guide will focus on the performance of prominent phosphine-based ligands, including specialized systems and the widely adopted Buchwald ligands, as well as N-heterocyclic carbene (NHC) based catalysts.
Performance Comparison of Catalytic Systems
The choice of ligand is paramount in facilitating the coupling of sterically hindered partners. Below is a summary of the performance of various catalyst systems in challenging Suzuki-Miyaura couplings.
Specialized Phosphine Ligand Systems
Catalyst systems incorporating ligands such as AntPhos, BI-DIME, and R-Phos have been specifically designed for sterically demanding couplings and have demonstrated remarkable efficacy.
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ | Xylenes | 140 | 12 | 63 | Pd/AntPhos[1] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | BI-DIME (2) | K₃PO₄ | Toluene | 110 | 12 | 31 | Pd/BI-DIME[1] |
| 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O | THF | 50 | - | >98 (NMR) | Pd/R-Phos |
| 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylboronic acid | Pd(dba)₂ (0.1) | R-Phos (0.3) | K₃PO₄·H₂O | Dioxane | 100 | - | >98 (NMR) | Pd/R-Phos |
Buchwald Phosphine Ligand Systems
The Buchwald suite of bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are widely used for their ability to facilitate a broad range of challenging cross-coupling reactions.
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 24 | 3 | Pd/SPhos[1] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 24 | 0 | Pd/XPhos[1] |
| 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Toluene | 110 | 24 | 0 | Pd/RuPhos[1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 16 | 95 | Pd/SPhos[2] |
| 2-Chloro-m-xylene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ | Dioxane | 100 | 18 | 94 | Pd/XPhos[2] |
N-Heterocyclic Carbene (NHC) Ligand Systems
N-Heterocyclic carbenes have emerged as powerful ligands for palladium-catalyzed cross-couplings due to their strong σ-donating properties, which can promote the challenging steps in the catalytic cycle.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst System |
| 2-Chloro-m-xylene | Phenylboronic acid | (IPr)Pd(allyl)Cl (2) | NaOtBu (1.2) | Isopropanol | RT | 0.5 | >99 | NHC-Pd[3] |
| 2,6-Dimethylchlorobenzene | 2,6-Dimethylphenylboronic acid | (IPr)Pd(allyl)Cl (2) | NaOtBu (1.2) | Isopropanol | RT | 1 | 93 | NHC-Pd[3] |
| 2,4,6-Trimethylchlorobenzene | 2,4,6-Trimethylphenylboronic acid | Acenaphthoimidazolylidene-Pd (0.1) | K₃PO₄ (2) | Dioxane | 100 | 12 | 98 | NHC-Pd[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura couplings of sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling using R-Phos at Elevated Temperature
A flame-dried, two-necked flask is charged with the arylboronic acid (1.5 equiv) and K₃PO₄·H₂O (3 equiv). The flask is capped with a rubber septum, and then evacuated and backfilled with argon (3 cycles). To the flask are sequentially added the aryl bromide (1 equiv), dioxane, and a catalyst solution composed of R-Phos and Pd(dba)₂ in dioxane via syringe. The reaction mixture is then stirred at 100 °C for the specified amount of time.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides with an NHC-Palladium Complex
In a glovebox, the (IPr)Pd(allyl)Cl catalyst (2 mol %), sodium tert-butoxide (1.2 mmol), and the boronic acid (1.4 mmol) are added to a vial equipped with a magnetic stir bar. The vial is sealed with a screw cap fitted with a septum. Outside the glovebox, technical grade isopropanol (1.5 mL) is injected into the vial, and the mixture is stirred at room temperature for 15 minutes. The aryl chloride (1 mmol) is then injected. The reaction progress is monitored by gas chromatography.
Visualizing the Process: Diagrams and Workflows
To better understand the underlying mechanism and experimental procedure, the following diagrams illustrate the catalytic cycle and a generalized workflow.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (4-Chloro-3,5-dimethylphenyl)boronic acid: A Guide for Laboratory Professionals
The safe and compliant disposal of (4-Chloro-3,5-dimethylphenyl)boronic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste materials effectively. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste within a certified chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (such as nitrile or neoprene), a fully fastened lab coat, and closed-toe shoes.[2][3]
This compound should be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1][2]
Hazard Classification
Based on data for structurally similar boronic acid compounds, the primary hazards associated with this compound are summarized below.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, bench paper) in a designated, sealable container.[1][2] This container must be clearly labeled as "Hazardous Waste."[1][2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[1][2]
-
Waste Segregation: It is crucial to segregate boronic acid waste from other waste streams.[1] Never mix boronic acids with incompatible chemicals like strong oxidizing agents, acids, or bases unless it is a part of a specific neutralization protocol under controlled conditions.[1][5]
2. Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"[1]
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
3. Storage:
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be a satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies, until it is collected by EHS personnel or a licensed waste disposal company.[1][6]
4. Decontamination of Empty Containers:
Empty containers of this compound must be properly decontaminated before disposal.[1]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used for the solution, or a solvent in which the boronic acid is soluble).[1]
-
Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[1][2]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]
5. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[3][6] Provide a complete and accurate description of the waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
References
Personal protective equipment for handling (4-Chloro-3,5-dimethylphenyl)boronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (4-Chloro-3,5-dimethylphenyl)boronic acid. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Immediate Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment and working in a well-ventilated area, such as a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects eyes from dust particles and potential splashes of the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[3][5] | Protects skin from accidental spills and contact.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[3] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] The workspace should be clean and organized.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]
-
Waste Collection: Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container.[4][6][7]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste. Store the container in a designated satellite accumulation area.[6]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[6] Do not attempt to dispose of this chemical down the drain.[4][6]
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8][9] |
| Skin Contact | Wash immediately with plenty of water and soap.[4] Remove contaminated clothing.[4] |
| Inhalation | Move the person to fresh air.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[8] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material to contain the spill and then clean the area. For large spills, contact your institution's safety personnel.[2] |
In all cases of exposure, seek medical attention.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
